2-Aminoquinazoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-aminoquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h1-4H,(H,13,14)(H2,10,11,12) |
InChI Key |
WNNKMWCVPUPALT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Quinazoline Scaffold in Medicinal Chemistry: Pharmacophore Mechanics, Target Profiling, and Synthetic Workflows
Executive Summary
The quinazoline core—a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring—is recognized as a "privileged scaffold" in medicinal chemistry 1[2]. Its unique physicochemical properties allow for extensive functionalization, making it a highly versatile pharmacophore. Over the last two decades, quinazoline derivatives have revolutionized targeted oncology, particularly through the potent inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) 3[3]. This technical whitepaper provides an in-depth analysis of the quinazoline scaffold, detailing its target engagement mechanisms, quantitative efficacy data, and validated synthetic protocols.
Pharmacophore Mechanics and Target Engagement
The structural geometry of quinazoline closely mimics the adenine moiety of adenosine triphosphate (ATP). This structural homology is the fundamental causality behind its success as a competitive kinase inhibitor 4[4]. When a quinazoline derivative enters the intracellular kinase domain of EGFR, the nitrogen atoms (N1 and N3) of the pyrimidine ring participate in critical hydrogen-bonding interactions with the hinge region of the kinase 3[3].
By occupying the ATP-binding pocket, quinazolines prevent the autophosphorylation of the tyrosine kinase domain. This blockade halts downstream signal transduction cascades—most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—ultimately arresting cell proliferation and inducing apoptosis in malignant cells 5[5].
Diagram 1: EGFR signaling pathway and the mechanism of ATP-competitive quinazoline inhibitors.
Quantitative Landscape of Quinazoline-Based Therapeutics
Since the landmark FDA approval of Gefitinib in 2003, multiple generations of quinazoline-based drugs have been developed to combat wild-type and mutated EGFR variants (such as the T790M resistance mutation) 4[4]. The table below summarizes the target profiles and inhibitory concentrations of key FDA-approved quinazoline derivatives.
| Drug Name | Primary Target(s) | Assay Type | IC50 / GI50 (nM) | Clinical Indication |
| Gefitinib | EGFR (Wild-type) | Cell Proliferation (A431) | 80 - 100 | Non-Small Cell Lung Cancer (NSCLC) |
| Erlotinib | EGFR (Wild-type) | Cell Proliferation (A431) | ~100 | NSCLC, Pancreatic Cancer |
| Lapatinib | EGFR & HER2 | Cell Proliferation (BT-474) | 160 (EGFR), 100 (HER2) | HER2-positive Breast Cancer |
| Afatinib | EGFR & HER2 | Kinase Inhibition | 0.5 (EGFR), 14 (HER2) | NSCLC (EGFR exon 19 deletions) |
| Vandetanib | VEGFR, EGFR, RET | Kinase Inhibition | 40 (VEGFR), 500 (EGFR) | Medullary Thyroid Cancer |
Data aggregated from biochemical kinase inhibition and cell proliferation assays 4[4], 5[5]. Direct comparison requires standardized assay conditions.
Synthetic Methodologies: Constructing the Quinazoline Core
While various synthetic routes exist, the Niementowski Quinazoline Synthesis remains one of the most robust and historically significant methods for assembling the bicyclic core 6[6]. Originally developed in 1895, modern adaptations utilize microwave irradiation and solvent-free conditions to align with green chemistry principles, drastically improving yields and reducing reaction times 7[7].
The reaction involves the thermal condensation of anthranilic acid (2-aminobenzoic acid) with an amide (e.g., formamide). The causality of this reaction sequence is rooted in nucleophilic acyl substitution followed by intramolecular cyclization. The amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the amide. Subsequent elimination of ammonia yields an N-acyl intermediate, which then undergoes thermal dehydration to close the pyrimidine ring, forming a 4-oxo-3,4-dihydroquinazoline 6[6].
Diagram 2: Microwave-assisted Niementowski synthesis workflow for the quinazolinone core.
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
This protocol is designed as a self-validating system. In-process monitoring ensures that intermediate formation and final cyclization are empirically verified before proceeding to purification 7[7].
Reagents & Materials:
-
Anthranilic acid (1.0 equivalent, 10 mmol)
-
Formamide (Excess, 30-50 mmol)
-
Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: Accurately weigh 10 mmol of anthranilic acid and mix thoroughly with 30 mmol of formamide in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at 150°C for 5–10 minutes at a power of 150–200 W.
-
In-Process Monitoring (TLC/LC-MS): Pause the irradiation at the 5-minute mark. Extract a micro-aliquot, dissolve in methanol, and analyze via TLC (Ethyl Acetate:Hexane, 7:3) or LC-MS.
-
Quenching and Precipitation: Once complete, cool the reaction vessel to room temperature. Pour the crude mixture into 50 mL of crushed ice/water with vigorous stirring.
-
Causality: The sudden drop in temperature and high aqueous polarity forces the hydrophobic quinazolin-4(3H)-one to precipitate out of the formamide solution.
-
-
Isolation and Purification: Vacuum filter the precipitate and wash with cold water to remove residual formamide. Recrystallize the crude solid from hot ethanol.
Future Perspectives
While first-generation quinazolines (Gefitinib, Erlotinib) revolutionized NSCLC treatment, acquired resistance via the T790M mutation (which increases the kinase's affinity for ATP, outcompeting the drug) remains a clinical hurdle 3[3]. Future medicinal chemistry efforts are focusing on modifying the quinazoline scaffold at the C-6 and C-7 positions with electrophilic warheads (e.g., acrylamides) to create irreversible, covalent bonds with Cys797 in the EGFR active site, permanently disabling the mutant kinase and overcoming resistance mechanisms.
References
- An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade Source: Bentham Science URL
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: NIH / MedChemComm URL
- Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR Source: Benchchem URL
- Niementowski quinazoline synthesis Source: Grokipedia URL
- Troubleshooting guide for the synthesis of quinazoline derivatives Source: Benchchem URL
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Therapeutic Applications of Amino-Quinazolines in Cancer: Molecular Mechanisms, Resistance, and Kinase Profiling
The Amino-Quinazoline Scaffold: A Privileged Pharmacophore in Oncology
The amino-quinazoline core—specifically the 4-anilinoquinazoline derivative—has emerged as one of the most successful and highly privileged scaffolds in targeted cancer therapy[1]. Its architectural success lies in its biomimetic properties: the quinazoline nitrogen atoms (N1 and N3) perfectly mimic the adenine ring of adenosine triphosphate (ATP). This allows the molecule to anchor deep within the highly conserved ATP-binding cleft of receptor tyrosine kinases (RTKs) via critical hydrogen bonds to the kinase hinge region (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR).
By competitively displacing ATP, amino-quinazolines arrest autophosphorylation, effectively shutting down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) cascades. The modularity of the 4-anilinoquinazoline scaffold has allowed drug developers to iteratively tune its pharmacokinetics, target residence time, and mutant selectivity, yielding three distinct generations of life-saving therapeutics.
Evolution of EGFR Inhibitors and the Causality of Resistance
The clinical journey of amino-quinazolines is a masterclass in structure-based drug design responding to evolutionary tumor biology.
First-Generation: Reversible ATP Competition
Early amino-quinazolines like gefitinib and erlotinib were designed as reversible, ATP-competitive inhibitors[2]. They demonstrated profound efficacy in non-small cell lung cancer (NSCLC) patients harboring activating mutations (e.g., exon 19 deletions or L858R substitutions). However, clinical utility is almost universally curtailed by the emergence of the T790M gatekeeper mutation .
-
The Causality of Resistance: The substitution of threonine with a bulkier methionine at position 790 was initially thought to cause steric hindrance. However, kinetic studies revealed that T790M actually increases the kinase's binding affinity for endogenous ATP[2]. Because gefitinib and erlotinib are reversible competitive inhibitors, they are simply outcompeted by the higher localized concentration and affinity of ATP[3].
Third-Generation: Covalent Targeting
To overcome the T790M ATP-affinity shift, developers engineered third-generation inhibitors like osimertinib . These molecules feature a Michael acceptor (an acrylamide group) appended to the quinazoline/pyrimidine-like core.
-
The Mechanism of Action: Osimertinib acts as an irreversible covalent inhibitor. It first binds reversibly to the ATP pocket, positioning the acrylamide group in perfect proximity to a specific nucleophilic cysteine residue (Cys797) located at the edge of the catalytic cleft. A rapid Michael addition ensues, forming a permanent covalent bond[4]. Because the inhibition is irreversible, the increased ATP affinity caused by T790M is rendered irrelevant.
The Emerging Challenge: C797S Mutation
Tumors inevitably adapt. The most common on-target resistance mechanism to osimertinib is the C797S mutation [4].
-
The Causality of Resistance: The mutation of cysteine to serine replaces a highly nucleophilic sulfhydryl (-SH) group with a less reactive hydroxyl (-OH) group. This single atom swap abolishes the ability of osimertinib to form a covalent bond. If the C797S mutation occurs in trans (on a different allele) to T790M, a combination of 1st and 3rd generation TKIs can be used. However, if it occurs in cis (on the same allele), the tumor becomes refractory to all currently approved EGFR TKIs, necessitating the development of 4th-generation allosteric or reversible mutant-selective inhibitors[5].
Diagram 1: EGFR signaling pathway and the mechanism of C797S-mediated osimertinib resistance.
Quantitative Efficacy Profiling
To guide lead optimization, application scientists rely on highly standardized biochemical profiling. Table 1 summarizes the shifting potency profiles of key amino-quinazoline derivatives against wild-type and mutated kinase variants.
Table 1: Comparative Profiling of Key EGFR Inhibitors
| Compound | Generation | Binding Mode | Target Profile | Resistance Vulnerability |
| Gefitinib | 1st Gen | Reversible | EGFR (L858R, Ex19del) | T790M, MET Amplification |
| Erlotinib | 1st Gen | Reversible | EGFR (L858R, Ex19del) | T790M, Bypass Tracks |
| Afatinib | 2nd Gen | Irreversible | Pan-HER, EGFR (L858R) | T790M (Dose-limiting WT toxicity) |
| Osimertinib | 3rd Gen | Irreversible | EGFR (T790M, L858R) | C797S, MET Amplification |
Self-Validating Experimental Protocol: TR-FRET Kinase Assay
To accurately determine the IC₅₀ of novel amino-quinazolines, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[6].
Causality of Assay Choice: Standard fluorescence assays are plagued by autofluorescence from the chemical library compounds. TR-FRET utilizes a Europium (Eu) chelate donor, which has a remarkably long emission half-life. By introducing a time delay (e.g., 50–100 µs) before reading the emission, all short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio. Furthermore, FRET only occurs when the specific kinase phosphorylation event brings the donor and acceptor into sub-nanometer proximity, ensuring absolute target specificity.
Step-by-Step Methodology
1. Reagent Preparation & Buffer Optimization
-
Kinase Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20[6].
-
Scientific Rationale: HEPES maintains physiological pH. MgCl₂ is an essential cofactor for ATP binding. DTT keeps the crucial Cys797 residue in a reduced state (essential for testing covalent inhibitors). Tween-20 prevents non-specific adsorption of hydrophobic amino-quinazolines to the microplate walls.
-
-
Enzyme/Substrate: Dilute recombinant EGFR (WT or mutant) and a biotinylated poly-GT peptide substrate in the Kinase Buffer.
2. Compound Incubation (Target Engagement)
-
Dispense 2.5 µL of serially diluted amino-quinazoline (in DMSO) into a low-volume 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution.
-
Crucial Step: Incubate for 15–30 minutes at room temperature before adding ATP.
-
Scientific Rationale: Covalent inhibitors require time to undergo the Michael addition. Skipping this pre-incubation will artificially inflate the apparent IC₅₀.
-
3. Kinase Reaction
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
4. Detection & Self-Validation
-
Stop the reaction by adding 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (SA-APC, Acceptor).
-
Scientific Rationale: EDTA chelates Mg²⁺, instantly halting kinase activity.
-
-
Self-Validation Controls: Ensure the plate includes "Max Signal" wells (DMSO vehicle only) and "Min Signal" wells (No ATP, or a potent pan-kinase inhibitor like Staurosporine). Calculate the Z'-factor; a value > 0.6 validates the assay's robustness.
5. Data Acquisition
-
Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 620 nm for Eu, 665 nm for APC).
-
Calculate the FRET ratio (665 nm / 620 nm) and plot against the log of compound concentration to derive the IC₅₀ via a four-parameter logistic fit.
Diagram 2: Step-by-step TR-FRET workflow for evaluating amino-quinazoline kinase inhibition.
Sources
- 1. scielo.br [scielo.br]
- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. memoinoncology.com [memoinoncology.com]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Architectural and Synthetic Profiling of 2-Aminoquinazoline-6-carboxylic Acid: A Privileged Scaffold in Kinase Inhibition
Executive Summary
In modern medicinal chemistry, the 2-aminoquinazoline moiety is widely recognized as a "privileged scaffold" due to its pleiotropic pharmacological profile and exceptional target engagement capabilities. Among its derivatives, 2-Aminoquinazoline-6-carboxylic acid (CAS: 2138080-46-1) stands out as a highly versatile, bifunctional building block[1].
This technical guide provides an in-depth analysis of the structural biology, mechanistic utility, and synthetic methodology of 2-aminoquinazoline-6-carboxylic acid. Designed for drug development professionals, this whitepaper bridges the gap between theoretical molecular design and practical, self-validating laboratory execution.
Structural Architecture and Physicochemical Profile
The molecular architecture of 2-aminoquinazoline-6-carboxylic acid integrates three distinct functional zones, each contributing to its pharmacokinetic and pharmacodynamic viability:
-
The Pyrimidine Ring (N1-C2-N3): The 2-amino substitution acts as a critical hydrogen bond donor/acceptor. This geometry is perfectly calibrated to interact with the ATP-binding hinge region of various kinase domains.
-
The Fused Benzene Ring: Provides essential hydrophobic interactions within the binding pocket, stabilizing the ligand-receptor complex.
-
The 6-Carboxylic Acid: This moiety serves a dual purpose. Biologically, it modulates the compound's aqueous solubility and alters its isoelectric point. Synthetically, it acts as an indispensable handle for late-stage functionalization, allowing for peptide coupling, amide bond formation, or the attachment of PROTAC (Proteolysis Targeting Chimera) linkers.
Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 2138080-46-1[1] |
| Molecular Formula | C₉H₇N₃O₂[1] |
| Molecular Weight | 189.17 g/mol [1] |
| SMILES String | O=C(C1=CC=C2N=C(N)N=CC2=C1)O[1] |
| Commercial Purity Standard | ≥98%[1] |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Mechanistic Role: The 2-Aminoquinazoline Scaffold in Targeted Therapeutics
Aberrant kinase signaling is a primary driver in oncogenesis, angiogenesis, and fibrotic diseases. The 2-aminoquinazoline scaffold has been extensively validated as a potent, selective inhibitor of receptor tyrosine kinases[2].
Compounds derived from this core have demonstrated profound efficacy in targeting transmembrane receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3]. By acting as ATP-competitive inhibitors, these molecules block the autophosphorylation of the receptor, thereby halting downstream signaling cascades (such as the PI3K/AKT and RAS/RAF/MEK pathways) that dictate tumor cell proliferation[3].
Kinase inhibition mechanism by 2-aminoquinazoline derivatives leading to cell cycle arrest.
Rational Synthesis: A Self-Validating Experimental Workflow
While various methods exist to construct the 2-aminoquinazoline core—such as the acid-mediated [4+2] annulation of N-benzyl cyanamides[4] or metal-free oxidative annulations[2]—the most scalable and atom-economical route for the 6-carboxylic acid derivative is the base-mediated cyclocondensation of 4-amino-3-formylbenzoic acid with guanidine.
As a principle of rigorous scientific practice, the following protocol is designed as a self-validating system . It relies on In-Process Controls (IPCs) to dictate workflow progression, ensuring that empirical data, rather than arbitrary timeframes, govern the synthesis.
Self-validating synthetic workflow for 2-Aminoquinazoline-6-carboxylic acid.
Step-by-Step Methodology & Causality
Step 1: Reactant Preparation & Solvation
-
Action: Suspend 4-amino-3-formylbenzoic acid (1.0 eq) and guanidine hydrochloride (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected for its high boiling point and superior dielectric constant. It effectively solvates both the organic precursor and the highly polar guanidine salt, preventing localized concentration gradients and ensuring a homogeneous reaction environment.
Step 2: Base Addition
-
Action: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) portion-wise under a nitrogen atmosphere.
-
Causality: K₂CO₃ serves a critical dual function. First, it neutralizes the guanidine hydrochloride to release the highly nucleophilic free guanidine base. Second, it deprotonates the carboxylic acid moiety of the starting material, preventing competitive self-condensation or unwanted side reactions.
Step 3: Thermal Cyclization & IPC (The Self-Validating Step)
-
Action: Elevate the reaction temperature to 120°C.
-
Causality: The initial nucleophilic attack forms an amidine intermediate. High thermal energy is required to drive the subsequent intramolecular cyclization and dehydration steps, which ultimately yield the thermodynamically stable aromatic quinazoline ring[2].
-
Validation (IPC): After 8 hours, extract a 50 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. Do not proceed until the precursor mass is completely depleted and the target product mass (m/z 190, [M+H]⁺) constitutes >98% of the total ion chromatogram. If incomplete, maintain heating and re-test every 2 hours.
Step 4: Acidification & Isoelectric Precipitation
-
Action: Cool the mixture to 0-5°C. Slowly titrate with 1M HCl until the pH reaches exactly 4.0.
-
Causality: 2-Aminoquinazoline-6-carboxylic acid is an amphoteric molecule (featuring a basic 2-amino group and an acidic 6-carboxylic acid). Adjusting the pH to 4.0 approximates the molecule's isoelectric point, forcing it into a zwitterionic state with minimal aqueous solubility, thereby triggering rapid crystallization.
Step 5: Filtration & Washing
-
Action: Filter the precipitate under a vacuum. Wash sequentially with ice-cold deionized water and cold ethanol.
-
Causality: The cold water wash removes inorganic byproducts (KCl), while the cold ethanol strips away unreacted organic impurities and residual DMF without dissolving the target compound.
Analytical Validation Standards
To guarantee the scientific integrity of the synthesized batch prior to downstream biological assays, orthogonal analytical techniques must be employed:
-
¹H-NMR (DMSO-d₆): Structural confirmation relies on identifying the diagnostic quinazoline C4 proton, which typically appears as a sharp singlet around δ 9.1 ppm. The 2-amino protons will present as a broad singlet around δ 7.0-7.5 ppm, which will disappear upon D₂O exchange.
-
HPLC: Reverse-phase HPLC (C18 column, gradient Water/Acetonitrile with 0.1% TFA) must yield a single sharp peak with a purity of ≥98%, confirming the complete consumption of the amidine intermediate.
Sources
The Architecture of Kinase Inhibition: A Technical Guide to the Synthesis of Bioactive Amino-Quinazolines
Pharmacological Architecture: The 4-Aminoquinazoline Core
The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, profoundly impacting the landscape of targeted oncology. By competitively binding to the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and HER2, these compounds disrupt oncogenic signaling cascades. As detailed in comprehensive reviews on kinase inhibitors ()[1], the N1 and N3 nitrogens of the quinazoline ring act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP. Meanwhile, the C4-amino substituent (typically an aniline derivative) projects deep into the hydrophobic pocket, dictating target selectivity and binding affinity ()[2].
EGFR signaling pathway inhibition by 4-aminoquinazoline derivatives.
Retrosynthetic Logic & Mechanistic Causality
The synthesis of bioactive 4-aminoquinazolines typically converges on the nucleophilic aromatic substitution ( SNAr ) of a 4-haloquinazoline intermediate. The strategic choice to route the synthesis through a quinazolin-4(3H)-one intermediate, followed by deoxychlorination, is driven by the commercial availability and stability of anthranilic acid starting materials ()[3].
Step-by-step retrosynthetic workflow for 4-aminoquinazoline synthesis.
Self-Validating Synthetic Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes mechanistic causality (the why) and embedded quality control metrics to verify success before proceeding.
Protocol 3.1: Vilsmeier-Haack Mediated Deoxychlorination
Objective: Convert quinazolin-4(3H)-one to 4-chloroquinazoline.
-
Mechanistic Causality: Phosphorus oxychloride ( POCl3 ) alone is often sluggish. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. The oxygen of the quinazolinone attacks this intermediate, transforming a poor leaving group (-OH tautomer) into an exceptional one, facilitating rapid chloride attack.
Step-by-Step Procedure:
-
Suspend 10 mmol of quinazolin-4(3H)-one in 15 mL of POCl3 under an inert argon atmosphere.
-
Add 3 drops of anhydrous DMF (catalyst).
-
Reflux the mixture at 105°C for 3 hours.
-
Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl3 .
-
Critical Quench: Pour the residue over crushed ice and neutralize with saturated aqueous NaHCO3 to pH 7. Extract with ethyl acetate (3 x 20 mL). Causality: Immediate neutralization prevents the hydrolysis of the highly reactive 4-chloroquinazoline back to the starting material.
Self-Validation Metrics:
-
TLC: Disappearance of the UV-active starting material ( Rf ~0.6, EtOAc:Hexane 1:1) and appearance of a higher-running spot ( Rf ~0.8) due to the loss of the hydrogen-bonding N-H group.
-
IR Spectroscopy: Complete disappearance of the strong lactam C=O stretch (~1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹).
Protocol 3.2: Microwave-Assisted Nucleophilic Aromatic Substitution ( SNAr )
Objective: Couple 4-chloroquinazoline with a substituted aniline to yield the final 4-aminoquinazoline.
-
Mechanistic Causality: The C4 position of quinazoline is electron-deficient due to the electron-withdrawing nature of the two pyrimidine nitrogens. However, bulky or electron-poor anilines require high activation energy. Isopropanol (iPrOH) is selected as a polar protic solvent to stabilize the Meisenheimer complex transition state. Microwave (MW) irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes and minimizing thermal degradation byproducts.
Step-by-Step Procedure:
-
Dissolve 5 mmol of 4-chloroquinazoline and 5.5 mmol of the substituted aniline in 10 mL of iPrOH in a microwave-safe vial.
-
Seal the vial and subject it to microwave irradiation (120°C, 150 W) for 15 minutes.
-
Cool the vial. The product typically precipitates directly from the iPrOH upon cooling.
-
Filter the precipitate and wash with cold iPrOH, followed by diethyl ether.
Self-Validation Metrics:
-
TLC: The product spot runs significantly lower ( Rf ~0.3) than the 4-chloro intermediate due to the reintroduction of the polar N-H bond.
-
¹H NMR (DMSO-d₆): Confirmation is absolute upon observing the appearance of a distinct secondary amine N-H proton signal at δ 9.5–10.0 ppm. The characteristic quinazoline C2-H proton must appear as a sharp singlet at δ ~8.6 ppm.
Quantitative SAR & Kinase Selectivity Data
The substitution pattern on the aniline ring dictates the specific kinase targeted by the quinazoline derivative. The table below summarizes the Structure-Activity Relationship (SAR) and quantitative inhibitory data for benchmark FDA-approved amino-quinazolines.
| Compound | Target Kinase(s) | Typical IC₅₀ (nM) | Clinical Indication | Key Structural Feature |
| Gefitinib | EGFR (WT) | 2 – 30 | NSCLC | 3-chloro-4-fluoroaniline at C4 |
| Erlotinib | EGFR (WT) | 2 – 20 | NSCLC, Pancreatic | 3-ethynylaniline at C4 |
| Afatinib | EGFR, HER2 | 0.5 – 14 | NSCLC (Mutated) | Irreversible Michael acceptor at C6 |
| Lapatinib | EGFR, HER2 | 10 – 15 | Breast Cancer | Bulky 3-fluorobenzyloxy aniline at C4 |
Data aggregated from authoritative pharmacological reviews on quinazoline derivatives ()[4].
Future Trajectories: Green Chemistry & Nanocatalysis
While traditional syntheses rely on harsh reagents like POCl3 , modern drug development is pivoting toward sustainable methodologies. Recent advances highlight the synthesis of quinazoline analogues in aqueous media utilizing recoverable nanocatalysts (e.g., Titanium Silicon Oxide nanopowders) and transition-metal-free cascade cyclizations. These green chemistry approaches maintain high yields while drastically reducing the E-factor (environmental impact) of the synthetic workflow, representing the next frontier in the scalable manufacturing of bioactive quinazolines.
References
-
Das, D., et al. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry." European Journal of Medicinal Chemistry, 170, 55-72. URL:[Link]
-
Al-Omary, F. A., et al. (2023). "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Molecules, 28(7), 3037. URL:[Link]
-
Franco, M., et al. (2024). "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." ResearchGate. URL:[Link]
-
Jafari, E., et al. (2016). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Research in Pharmaceutical Sciences, 11(1), 1-14. URL:[Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Application Notes and Protocols for 2-Aminoquinazoline-6-carboxylic acid
Introduction: Unlocking the Potential of a Privileged Heterocycle
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class of heterocycles, 2-Aminoquinazoline-6-carboxylic acid emerges as a particularly valuable synthetic building block. Its bifunctional nature, presenting a nucleophilic amino group at the 2-position and a carboxylic acid at the 6-position, offers orthogonal handles for molecular elaboration. This allows for the systematic construction of diverse chemical libraries for drug discovery and materials science.
This guide provides an in-depth exploration of 2-Aminoquinazoline-6-carboxylic acid as a synthetic intermediate. We will delve into its key reactive sites, provide field-proven protocols for its derivatization, and discuss its applications in the development of cutting-edge therapeutics. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.
Table 1: Physicochemical Properties of 2-Aminoquinazoline-6-carboxylic acid
| Property | Value | Source |
| CAS Number | 2138080-46-1 | [3] |
| Molecular Formula | C₉H₇N₃O₂ | [3] |
| Molecular Weight | 189.17 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (typical) | N/A |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; poorly soluble in water and nonpolar organic solvents. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. Recommended storage temperature: 2-8°C.[3] | [3][4] |
Safety First: Handling and Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[4][5]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[4][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4][6]
-
Ingestion: Do NOT induce vomiting. If conscious, give water to drink.[4]
-
In all cases of exposure, seek immediate medical attention.[4][6]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[6]
Synthetic Transformations: A Two-Pronged Approach
The synthetic utility of 2-Aminoquinazoline-6-carboxylic acid lies in the differential reactivity of its two functional groups. The carboxylic acid is amenable to standard amide coupling reactions, while the 2-amino group can participate in various transformations, including N-alkylation, N-arylation, and acylation. Furthermore, the quinazoline core itself can be functionalized, often through palladium-catalyzed cross-coupling reactions if a suitable handle (e.g., a halogen) is present.
Amide Bond Formation at the 6-Position Carboxylic Acid
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[7] The carboxylic acid moiety of 2-Aminoquinazoline-6-carboxylic acid can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.
This method is a classic and reliable approach for amide bond formation, particularly noted for its water-soluble byproducts, which simplifies purification.[8]
Workflow for EDC/HOBt Mediated Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Materials:
-
2-Aminoquinazoline-6-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Aminoquinazoline-6-carboxylic acid (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
For more sterically hindered amines or when faster reaction times are desired, uronium-based coupling reagents such as HATU are highly effective.[9]
Materials:
-
2-Aminoquinazoline-6-carboxylic acid
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve 2-Aminoquinazoline-6-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture for 15-30 minutes at room temperature for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Palladium-Catalyzed Cross-Coupling Reactions
While 2-Aminoquinazoline-6-carboxylic acid itself is not primed for cross-coupling, its halogenated derivatives are excellent substrates for powerful C-C and C-N bond-forming reactions. For instance, a bromo or iodo substituent at the 4-, 7-, or 8-position would serve as a versatile handle. The presence of the unprotected 2-amino group can be tolerated under carefully selected reaction conditions.[10]
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds.[11] This protocol outlines a general procedure for the coupling of a hypothetical 8-bromo-2-aminoquinazoline-6-carboxylic acid with an arylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields.[10][12]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halogenated 2-aminoquinazoline-6-carboxylic acid derivative (e.g., 8-bromo)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., SPhos, XPhos) if not using a pre-catalyst like Pd(dppf)Cl₂
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene/water mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the halogenated 2-aminoquinazoline-6-carboxylic acid derivative (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Place the reaction in a pre-heated oil bath at 80-110°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Note on Selectivity: In cases of di- or poly-halogenated quinazolines, the reactivity towards oxidative addition follows the order I > Br > Cl, allowing for selective cross-coupling at the more reactive site.[13]
-
Heck Reaction: For the synthesis of alkenyl-substituted quinazolines, the Heck reaction provides a powerful tool, coupling the halogenated quinazoline with an alkene in the presence of a palladium catalyst and a base.[1][14]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at a halogenated position of the quinazoline core.[15][16][17]
Applications in Medicinal Chemistry
The 2-aminoquinazoline scaffold is a key pharmacophore in numerous approved and investigational drugs, particularly in oncology.[1] Derivatives of 2-Aminoquinazoline-6-carboxylic acid are of significant interest for the development of:
-
Kinase Inhibitors: The quinazoline ring is a well-established ATP-mimetic scaffold. By elaborating the 2-amino and 6-carboxamide positions, researchers can target the ATP-binding sites of various kinases implicated in cancer, such as EGFR, VEGFR, and Lck.[1]
-
Carbonic Anhydrase Inhibitors: Certain anilinoquinazoline derivatives bearing a carboxylic acid have been shown to be potent inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII.[18]
-
Antimicrobial Agents: The quinazoline skeleton has been explored for the development of novel antibacterial and antifungal agents.[19][20]
Table 2: Representative Biological Activities of 2-Aminoquinazoline Derivatives
| Derivative Class | Target | Therapeutic Area |
| 4-Anilinoquinazolines | EGFR, VEGFR | Oncology |
| 2-Aryl-4-aminoquinazolines | Dihydrofolate reductase (DHFR) | Infectious Diseases |
| 2-Aminoquinazoline-based compounds | Lck, Aurora Kinase | Oncology, Inflammatory Diseases |
| Anilinoquinazoline carboxylic acids | Carbonic Anhydrase IX/XII | Oncology |
Conclusion
2-Aminoquinazoline-6-carboxylic acid represents a highly versatile and valuable building block for synthetic and medicinal chemists. Its orthogonal functional groups allow for a wide range of derivatizations through robust and well-established synthetic methodologies. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to leverage the potential of this privileged scaffold in their drug discovery and materials science programs. By understanding the reactivity and synthetic possibilities of this compound, the scientific community can continue to build upon the rich history of the quinazoline core to develop novel molecules with significant therapeutic impact.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. BenchChem.
- MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
- Castrol. (2019, October 10).
- Ismail, N. S., et al. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. PMC.
- Chigor, V. N., & Smith, P. J. (n.d.).
- ChemScene. (n.d.). 2138080-46-1 | 2-Aminoquinazoline-6-carboxylic acid. ChemScene.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- PubChem. (n.d.). Quinazoline-6-carboxylic acid. PubChem.
- Sigma-Aldrich. (n.d.). 2-[(pentan-2-yl)amino]quinazoline-6-carboxylic acid. Sigma-Aldrich.
- Iska, V. B. R., & Laxmi, S. V. (2017, April 12). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (2025, October 15).
- MedChemExpress. (2025, October 19).
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- Reddy, L. M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- CymitQuimica. (2024, December 19).
- Duddeck, H., et al. (n.d.).
- Lee, H., et al. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Al-Tel, T. H., et al. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC.
- Fisher Scientific. (2012, July 12).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023, June 30).
- Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. YouTube.
- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling. Alfa Chemistry.
- Panda, N., et al. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Umehara, T., et al. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Wölfling, J., et al. (2018, May 4).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.
- Dabhi, R. C., et al. (2022, August 29).
- MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
- ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,....
- Sigma-Aldrich. (n.d.). 2-[(2-methoxyethyl)(methyl)amino]quinazoline-6-carboxylic acid. Sigma-Aldrich.
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Application of 2-Aminoquinazolines in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors
This technical guide provides an in-depth exploration of the application of 2-aminoquinazoline scaffolds in the design and development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in various human cancers. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.
Introduction: The Rationale for Targeting EGFR with 2-Aminoquinazolines
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, through mechanisms such as overexpression or activating mutations, is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2][3] This aberrant signaling drives uncontrolled cell growth and tumor progression, making EGFR a prime target for therapeutic intervention.
The quinazoline core has emerged as a privileged scaffold in the development of EGFR inhibitors, with several clinically approved drugs, such as gefitinib and erlotinib, based on this structure.[4][5] The 2-aminoquinazoline and its related 2-(amino)quinazolin-4(3H)-one derivatives represent a significant class of these inhibitors. Their planar structure allows for effective interaction within the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its catalytic activity.[1] This guide will delve into the nuances of this chemical class, from their synthesis to their biological evaluation.
Mechanism of Action: How 2-Aminoquinazolines Inhibit EGFR
2-Aminoquinazoline-based inhibitors primarily function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The binding of ATP to this domain is a prerequisite for the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation cascade, effectively silencing the pro-survival and proliferative signals.
The quinazoline ring system acts as a scaffold, positioning key pharmacophoric elements for optimal interaction with the amino acid residues in the ATP-binding cleft. The 2-amino group, or a substituted amino group at this position, can participate in crucial hydrogen bonding interactions, contributing to the binding affinity and selectivity of the inhibitor.[1]
Visualizing the EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the point of intervention for 2-aminoquinazoline inhibitors.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of 2-aminoquinazoline-based EGFR inhibitors are intricately linked to their substitution patterns. Key SAR observations from various studies are summarized below:
-
The 2-Amino Group: The amino group at the C2 position can be a primary amine or substituted with various alkyl or aryl groups. This position is crucial for establishing hydrogen bonds within the ATP binding pocket, and modifications here can significantly impact inhibitor potency.[1]
-
Substitutions on the Quinazoline Core: Halogenation, particularly at the 6- and 7-positions of the quinazoline ring, has been shown to enhance the anticancer activity of these compounds.[6]
-
The 4-Anilino Moiety: For 4-anilino-2-aminoquinazoline derivatives, substitutions on the aniline ring are critical for interaction with the hydrophobic regions of the ATP-binding site. Electron-withdrawing groups on the terminal benzene ring have been shown to increase inhibitory activity against both EGFR and VEGFR2.[4]
| Compound Series | Key Structural Features | Observed Activity Trend | Reference |
| 2-((Substituted-benzyl)amino)quinazolin-4(1H)-one | Variation of substituents on the benzyl group at the 2-amino position. | Introduction of a 2-chloro substituent on the benzyl ring resulted in high potency (IC50 = 1.37 nM). | [1] |
| 2,3-disubstituted quinazolin-4(3H)-ones | Hybrid molecules with amino acids at the 3-position. | l-glutamine substitution at position 3 showed higher activity than erlotinib against MDA-MBA-231 cells. | [6] |
| Diaryl-thiourea-linked quinazolines | Thiourea linkage at the 4-position of the quinazoline core. | Two electron-withdrawing groups on the terminal benzene ring led to elevated inhibitory activity. | [4] |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 2-aminoquinazoline-based EGFR inhibitors.
Protocol 1: Synthesis of a Representative 2-(Amino)quinazolin-4(3H)-one Derivative
This protocol is adapted from methodologies reported for the synthesis of 2-substituted quinazolinone derivatives.[7]
Objective: To synthesize a 2-(substituted-amino)quinazolin-4(3H)-one derivative as a potential EGFR inhibitor.
Materials:
-
Isatoic anhydride
-
Appropriate primary amine (e.g., methylamine solution)
-
2-Chloroacetyl chloride
-
Glacial acetic acid
-
p-Hydroxybenzaldehyde
-
Anhydrous potassium carbonate
-
Potassium iodide
-
N,N-Dimethylformamide (DMF)
-
Appropriate substituted aniline
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Isopropyl alcohol
Procedure:
-
Synthesis of 2-amino-N-methylbenzamide:
-
In a round-bottom flask, dissolve isatoic anhydride in THF.
-
Add a 30% aqueous solution of methylamine dropwise while stirring at room temperature.
-
Stir for 1 hour.
-
Add ethyl acetate and saturated brine.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.[7]
-
-
Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one:
-
To a solution of 2-amino-N-methylbenzamide in glacial acetic acid, add 2-chloroacetyl chloride.
-
Heat the mixture to reflux for 10 hours.
-
Concentrate the mixture in vacuo and neutralize with aqueous sodium carbonate.
-
Filter the precipitate and recrystallize from isopropyl alcohol to yield the product.[7]
-
-
Synthesis of the final 2-(substituted-amino)quinazolin-4(3H)-one derivative:
-
The 2-(chloromethyl) intermediate can be further reacted with various nucleophiles, such as substituted phenols or anilines, to generate a library of compounds. For example, reaction with a substituted aniline in the presence of a suitable base and solvent will yield the desired 2-((substituted-anilino)methyl)-3-methylquinazolin-4(3H)-one.
-
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega and is designed to measure the direct inhibitory effect of a compound on EGFR kinase activity.[8][9]
Objective: To determine the IC50 value of a 2-aminoquinazoline derivative against recombinant human EGFR.
Materials:
-
Recombinant human EGFR kinase (wild-type and/or mutant)
-
Poly-Glu-Tyr (4:1) or other suitable kinase substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[9]
-
Test Inhibitor (2-aminoquinazoline derivative)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the EGFR enzyme and substrate in kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of a 2-aminoquinazoline derivative to inhibit EGFR autophosphorylation in a cellular context.[10]
Objective: To determine the effect of a test compound on EGF-stimulated EGFR phosphorylation in a cancer cell line (e.g., A431).
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.[10]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-EGFR antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition.
-
Determine the concentration-dependent inhibition of EGFR phosphorylation by the test compound.
-
Protocol 4: Cell Viability Assay (MTT)
This protocol measures the effect of a 2-aminoquinazoline derivative on the proliferation and survival of cancer cells.[11]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in EGFR-dependent cancer cell lines (e.g., NCI-H1975, HCC827).
Materials:
-
EGFR-dependent cancer cell lines
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI50 value.
-
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and evaluation of 2-aminoquinazoline EGFR inhibitors.
Application Notes and Troubleshooting
-
Synthesis: The synthesis of quinazolinone derivatives can sometimes result in low yields. Optimization of reaction conditions, such as temperature, reaction time, and catalyst, may be necessary. Purification by column chromatography is often required to obtain compounds of high purity.
-
Solubility: Some quinazoline derivatives may exhibit poor solubility in aqueous solutions. It is crucial to prepare stock solutions in an appropriate organic solvent, such as DMSO, and to ensure that the final concentration of the solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Assay Interference: Colored or fluorescent compounds can interfere with certain assay formats. It is important to include appropriate controls, such as compound-only wells, to assess for any potential interference.
-
Cell Line Selection: The choice of cell lines for cellular assays is critical. It is advisable to use a panel of cell lines with known EGFR mutation status (e.g., wild-type, activating mutations, resistance mutations) to assess the selectivity profile of the inhibitor.
-
Data Interpretation: The IC50 values obtained from biochemical assays and the GI50 values from cell-based assays may differ. This can be due to various factors, including cell permeability, off-target effects, and cellular metabolism of the compound. A comprehensive evaluation should consider data from both types of assays.
Conclusion
The 2-aminoquinazoline scaffold continues to be a fertile ground for the discovery of novel EGFR inhibitors. The versatility of this chemical class allows for fine-tuning of the pharmacological properties to achieve high potency and selectivity. The protocols and insights provided in this guide offer a robust starting point for researchers aiming to develop the next generation of EGFR-targeted therapies. A thorough understanding of the structure-activity relationships and the application of a comprehensive suite of in vitro assays are paramount to the successful development of these promising anticancer agents.
References
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
-
SignalChem. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
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Eck, M. J., & Yun, C.-H. (2021). Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity. Proceedings of the National Academy of Sciences, 118(50), e2114223118. [Link]
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Yousefbeyk, M., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1), 43-64. [Link]
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Fereidoonnezhad, M., Iman, M., Faghih, Z., & Sakhteman, A. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 18(1), 294-309. [Link]
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Chen, Y.-L., Chen, Y.-L., & Lu, C.-P. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4887. [Link]
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Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]
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Patel, H. M., Pawar, R., Ansari, A., Noolvi, M., & Surana, S. (n.d.). Design and Synthesis of Quinazolinones as EGFR inhibitors to Overcome EGFR Resistance Obstacle. Academia.edu. Retrieved from [Link]
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Al-Suhaimi, K. M., Al-Suhaimi, K. M., & El-Sayed, M. A.-A. (2020). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 25(19), 4554. [Link]
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Zhang, Y., Zhang, Y., & Liu, Y. (2020). Design, synthesis and biological evaluation of 2H-[11][12]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Advances, 10(52), 31221-31234. [Link]
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Aly, M. H., Aly, M. H., & El-Gamal, K. M. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 14(12), 8561-8575. [Link]
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Al-Omaim, W. S., Al-Omaim, W. S., & Al-Ghorbani, M. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(5), 106509. [Link]
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Comprehensive Structural Characterization of 2-Aminoquinazoline-6-carboxylic acid: A Guide to NMR and Mass Spectrometry Analysis
An Application Note for Researchers and Drug Development Professionals
Introduction
2-Aminoquinazoline-6-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core, a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of both an amino group and a carboxylic acid moiety makes it a versatile scaffold in medicinal chemistry and drug discovery. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. Accurate structural elucidation and purity assessment are therefore critical steps in the synthesis and development of novel therapeutics based on this framework.
This application note provides a detailed guide to the characterization of 2-Aminoquinazoline-6-carboxylic acid using two of the most powerful analytical techniques in modern chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] We will explore the theoretical underpinnings of these methods, present field-proven protocols for sample preparation and data acquisition, and provide an expert interpretation of the expected spectral data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently verify the structure and identity of this important chemical entity.
Molecular Properties Summary
A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. The key properties for 2-Aminoquinazoline-6-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [3] |
| Molecular Weight | 189.17 g/mol | [3] |
| CAS Number | 2138080-46-1 | [3] |
| Appearance | Solid (predicted) | |
| SMILES | O=C(C1=CC=C2N=C(N)N=CC2=C1)O | [3] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds by probing the magnetic properties of atomic nuclei.[2][4] It provides rich information about the chemical environment, connectivity, and relative abundance of specific nuclei, primarily ¹H (protons) and ¹³C.[5]
The Causality Behind NMR: A Brief Overview
The principle of NMR relies on the phenomenon that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[5][6] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels.[7] By applying radiofrequency (RF) pulses, we can excite the nuclei, causing them to transition to a higher energy state. As they relax back to their ground state, they emit an RF signal. The precise frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment around the nucleus, allowing us to distinguish between different atoms within a molecule.[2][4]
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures a homogeneous magnetic field, leading to sharp, well-resolved signals.
Materials:
-
2-Aminoquinazoline-6-carboxylic acid (5-25 mg for ¹H; 50-100 mg for ¹³C)[8][9]
-
Deuterated solvent (e.g., DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Filter (e.g., cotton or glass wool plug)
Step-by-Step Protocol:
-
Weigh the Sample: Accurately weigh the required amount of 2-Aminoquinazoline-6-carboxylic acid and place it into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11] DMSO-d₆ is an excellent choice as it can dissolve the polar carboxylic acid and amine groups while ensuring their labile protons are observable.
-
Ensure Complete Dissolution: Gently agitate or vortex the vial to ensure the compound is fully dissolved. If necessary, gentle warming can be applied. A homogenous solution is critical for high-resolution spectra.[11]
-
Filtration: Place a small, clean plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can interfere with the magnetic field homogeneity.[8][12]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top; do not use tape or paper labels that can affect the tube's balance in the spinner.[10][12]
NMR Analysis Workflow Diagram
Caption: NMR analysis workflow from sample preparation to structural confirmation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).
Predicted ¹H NMR Data (in DMSO-d₆): The following are expert predictions based on typical chemical shifts for this structural class. Actual values may vary slightly.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~8.6 - 8.8 | d (doublet) | 1H | Deshielded by the adjacent nitrogen and the anisotropic effect of the fused ring. |
| H-7 | ~8.2 - 8.4 | dd (doublet of doublets) | 1H | Influenced by ortho and meta couplings. |
| H-8 | ~7.8 - 8.0 | d (doublet) | 1H | Standard aromatic proton chemical shift. |
| H-4 | ~9.0 - 9.2 | s (singlet) | 1H | Proton on the pyrimidine ring, significantly deshielded by two adjacent nitrogen atoms. |
| -NH₂ | ~7.0 - 7.5 | br s (broad singlet) | 2H | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |
| -COOH | ~12.0 - 13.0 | br s (broad singlet) | 1H | Highly deshielded acidic proton, signal is often broad. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each signal corresponds to a distinct carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆): Predictions are based on standard chemical shift ranges for aromatic and heterocyclic carbons.[13]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxylic) | ~165 - 175 | Typical range for a carboxylic acid carbon.[14] |
| C-2 (C-NH₂) | ~160 - 165 | Carbon attached to two nitrogen atoms, highly deshielded. |
| C-4 | ~150 - 155 | Aromatic carbon adjacent to nitrogen. |
| C-8a | ~148 - 152 | Bridgehead carbon adjacent to nitrogen. |
| C-6 | ~135 - 140 | Aromatic carbon attached to the carboxylic acid group. |
| C-7 | ~125 - 130 | Standard aromatic carbon. |
| C-5 | ~120 - 125 | Standard aromatic carbon. |
| C-8 | ~115 - 120 | Standard aromatic carbon. |
| C-4a | ~110 - 115 | Bridgehead aromatic carbon. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[15] It is indispensable for determining the molecular weight of a compound and confirming its elemental formula.[16][17] For molecules like 2-Aminoquinazoline-6-carboxylic acid, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact.[18][19]
The Causality Behind ESI-MS: A Brief Overview
In ESI, a sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets.[20] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[19] These gas-phase ions are then guided into the mass analyzer, which separates them based on their m/z ratio.[18] The result is a spectrum showing the relative abundance of ions at each m/z value.
Experimental Protocol: ESI-MS Sample Preparation
Materials:
-
Analyte solution from NMR preparation (can be diluted) OR a freshly prepared solution (approx. 1 mg/mL)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for positive ion mode)
-
Syringe and filter (0.22 µm)
Step-by-Step Protocol:
-
Prepare Stock Solution: Dissolve a small amount of the compound in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
Dilute for Analysis: Take an aliquot of the stock solution (e.g., 10 µL) and dilute it with a solvent mixture appropriate for ESI, such as 1 mL of 50:50 acetonitrile/water.[18]
-
Enhance Ionization: For positive ion mode, which is ideal for this nitrogen-containing compound, add a small amount of formic acid (to a final concentration of 0.1%) to the diluted sample. This promotes protonation.[21]
-
Filter the Sample: To prevent blockage of the ESI source, filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.[18]
Mass Spectrometry Analysis Workflow Diagram
Caption: Mass spectrometry workflow from sample preparation to molecular weight confirmation.
ESI-MS Spectral Analysis
The primary goal of the ESI-MS analysis is to identify the molecular ion peak, which confirms the molecular weight of the compound.
Predicted Mass Spectrometry Data (Positive Ion Mode):
| Ion Species | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₉H₈N₃O₂]⁺ | 190.0611 | The protonated molecular ion. This is expected to be the base peak, confirming the molecular weight of the analyte. |
| [M+Na]⁺ | [C₉H₇N₃O₂Na]⁺ | 212.0430 | A common adduct observed in ESI-MS, formed by the association of the analyte with a sodium ion. |
Expert Note: High-resolution mass spectrometry (HRMS) can provide an experimentally determined m/z value with high precision (e.g., to four decimal places). This allows for the confident confirmation of the elemental formula by comparing the measured mass to the calculated exact mass.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a self-validating system for the unambiguous characterization of 2-Aminoquinazoline-6-carboxylic acid. ¹H and ¹³C NMR spectroscopy elucidate the precise atomic arrangement and connectivity within the molecule, while ESI-MS confirms its molecular weight and elemental composition. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers, ensuring the integrity and identity of this compound in synthetic chemistry and drug development pipelines.
References
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Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. Available at: [Link]
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Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma. Available at: [Link]
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Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics. (2025). Lab Manager. Available at: [Link]
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NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. Available at: [Link]
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Advances in high-throughput mass spectrometry in drug discovery. (2022). EMBO Molecular Medicine. Available at: [Link]
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Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing. Available at: [Link]
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Ultra-high-throughput mass spectrometry in drug discovery: fundamentals and recent advances. (2023). Taylor & Francis Online. Available at: [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
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Small molecule NMR sample preparation. (2023). University of Illinois Urbana-Champaign. Available at: [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. Available at: [Link]
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NMR Sample Preparation. University of Arizona. Available at: [Link]
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Magnetic Resonance Spectroscopy: Principles and Techniques: Lessons for Clinicians. National Center for Biotechnology Information. Available at: [Link]
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Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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Electrospray Ionization. University of Illinois School of Chemical Sciences. Available at: [Link]
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NMR Sample Preparation. University of Notre Dame. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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Lab 7: Electrospray Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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Acid-Mediated Annulation of N-Benzyl Cyanamides: Mechanisms, Protocols, and Key Parameters for the Synthesis of 2-Aminoquinazolines
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the acid-mediated [4+2] annulation of N-benzyl cyanamides, a robust and efficient method for synthesizing 2-aminoquinazoline and 2-amino-4-iminoquinazoline derivatives. Quinazolines are a critical heterocyclic scaffold in medicinal chemistry, known for a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] This document offers a comprehensive overview of the reaction mechanism, detailed step-by-step experimental protocols, a summary of substrate scope, and expert insights into optimizing reaction parameters for researchers in organic synthesis and drug development.
Introduction: The Significance of 2-Aminoquinazolines
The quinazoline skeleton is a privileged scaffold found in numerous clinically approved pharmaceuticals and biologically active compounds.[1] The development of efficient and direct synthetic routes to functionalized quinazolines, particularly 2-aminoquinazolines, remains a high-priority area in synthetic chemistry. Traditional methods often involve multiple steps, harsh conditions, or expensive catalysts.[1] The acid-mediated annulation of readily available N-benzyl cyanamides with 2-amino aryl ketones or 2-aminobenzonitriles presents a highly practical and atom-economical alternative, delivering high yields of the desired heterocyclic products.[1][2] This guide focuses on a hydrochloric acid-mediated approach, valued for its simplicity, cost-effectiveness, and broad substrate tolerance.[1]
Mechanistic Rationale and Pathway
The reaction proceeds via a [4+2] annulation pathway, where the N-benzyl cyanamide acts as a C-N-C synthon. The acid catalyst plays a crucial role in activating the cyanamide moiety, rendering it susceptible to nucleophilic attack.
Pillar of Expertise: Causality in the Mechanism
The choice of a Brønsted acid like hydrochloric acid (HCl) is strategic. Its primary function is to protonate the nitrile nitrogen of the N-benzyl cyanamide. This protonation significantly increases the electrophilicity of the cyano carbon, transforming it into a potent electrophile. The lone pair of the amino group on the 2-amino aryl ketone or nitrile then initiates a nucleophilic attack on this activated carbon. The reaction proceeds through a series of intramolecular cyclization, dehydration, and tautomerization steps to yield the final stable aromatic quinazoline ring system. The use of a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP) is also key, as it can stabilize the charged intermediates and facilitate the proton transfer steps without competing in the reaction.[1][3]
Below is a diagram illustrating the proposed mechanistic pathway for the reaction between an N-benzyl cyanamide and a 2-amino aryl ketone.
Caption: Proposed mechanism for acid-mediated [4+2] annulation.
Experimental Protocols
The following protocols are based on established and validated procedures for the synthesis of 2-aminoquinazoline and 2-amino-4-iminoquinazoline derivatives.[1]
General Workflow
This diagram outlines the standard experimental sequence from setup to product isolation.
Caption: General laboratory workflow for the annulation reaction.
Protocol 1: Synthesis of 2-Aminoquinazoline Derivatives
This procedure details the reaction of an N-benzyl cyanamide with a 2-amino aryl ketone.
Materials:
-
2-Amino aryl ketone (1.0 mmol, 1.0 equiv)
-
N-Benzyl cyanamide (1.5 mmol, 1.5 equiv)
-
Hydrochloric acid (2.0 mmol, 2.0 equiv)
-
Hexafluoroisopropanol (HFIP), 5 mL
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a clean, dry reaction vessel, add the 2-amino aryl ketone (1.0 mmol) and N-benzyl cyanamide (1.5 mmol).
-
Add HFIP (5 mL) to dissolve the solids.
-
Carefully add hydrochloric acid (2.0 mmol).
-
Stir the resulting mixture at 70 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an extraction using ethyl acetate.
-
Wash the organic layer with brine and dry it over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the resulting crude residue by silica gel column chromatography to obtain the pure 2-aminoquinazoline product.[1]
Protocol 2: Synthesis of 2-Amino-4-iminoquinazoline Derivatives
This procedure details the reaction of an N-benzyl cyanamide with a 2-aminobenzonitrile.
Materials:
-
2-Aminobenzonitrile (1.0 mmol, 1.0 equiv, 118.1 mg)
-
N-Benzyl cyanamide (1.5 mmol, 1.5 equiv, 198.3 mg)
-
Hydrochloric acid (2.0 mmol, 2.0 equiv, 72.9 mg)
-
Hexafluoroisopropanol (HFIP), 5 mL
-
Standard workup and purification reagents as listed in Protocol 1.
Step-by-Step Procedure:
-
Combine 2-aminobenzonitrile (118.1 mg, 1.0 mmol), N-benzyl cyanamide (198.3 mg, 1.5 mmol), and hydrochloric acid (72.9 mg, 2.0 mmol) in a reaction vessel.
-
Add HFIP (5 mL) to the mixture.
-
Stir the resulting solution at 70 °C for 1 hour.
-
Follow the workup and purification steps (5-9) as described in Protocol 3.2 to isolate the final 2-amino-4-iminoquinazoline product.[1]
Substrate Scope and Data Presentation
The hydrochloric acid-mediated annulation demonstrates good functional group tolerance and is applicable to a wide range of substrates, consistently producing high yields.[1][2]
| Entry | 2-Amino Aryl Ketone / Nitrile | N-Benzyl Cyanamide | Product Type | Yield (%) |
| 1 | 2-Aminobenzophenone | N-Benzyl cyanamide | 2-Aminoquinazoline | 85 |
| 2 | 2-Aminobenzonitrile | N-Benzyl cyanamide | 2-Amino-4-iminoquinazoline | 92 |
| 3 | (2-Amino-5-chlorophenyl)(phenyl)methanone | N-Benzyl cyanamide | 2-Aminoquinazoline | 88 |
| 4 | 2-Amino-5-nitrobenzonitrile | N-Benzyl cyanamide | 2-Amino-4-iminoquinazoline | 75 |
| 5 | 2-Aminobenzophenone | N-(4-Methoxybenzyl)cyanamide | 2-Aminoquinazoline | 82 |
| 6 | 2-Aminobenzonitrile | N-(4-Chlorobenzyl)cyanamide | 2-Amino-4-iminoquinazoline | 90 |
| Table based on data reported in the literature. Yields are for isolated products.[1] |
Troubleshooting and Expert Recommendations
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure accurate temperature control at 70 °C. Extend reaction time and monitor by TLC. Confirm the quality and concentration of the HCl solution. |
| Degradation of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if substrates are sensitive to air. | |
| Inefficient purification. | Optimize the solvent system for column chromatography to ensure good separation of the product from byproducts and unreacted starting materials. | |
| Side Products | Self-condensation of starting materials. | Ensure the stoichiometry is correct; a slight excess of the N-benzyl cyanamide is recommended.[1] |
| Formation of ureas. | This may occur if water is present. Use anhydrous solvents and reagents to minimize hydrolysis of the cyanamide or intermediates. | |
| Reaction Fails | Inactive catalyst or reagents. | Verify the purity of starting materials. Use a fresh bottle of acid. Some substituted substrates may be electronically deactivated; a stronger acid or higher temperature might be required, though this should be explored cautiously. |
Safety Precautions
-
Hydrochloric Acid: Corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Hexafluoroisopropanol (HFIP): Irritant. Avoid inhalation and contact with skin. Handle in a fume hood.
-
Cyanamides: Can be toxic. Avoid ingestion, inhalation, and skin contact.
-
General: All experimental work should be conducted in a properly functioning chemical fume hood. Always be aware of the location of safety equipment such as fire extinguishers and safety showers.
References
-
Chen, P., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7687. [Link]
-
Das, A., et al. (2023). Strategies for access to 2-aminoquinazolines. ResearchGate. [Link]
-
Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines in very good yields. Synthesis, 48(09), 1389-1398. [Link]
-
Sarkar, D., et al. (2024). Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes. Chemical Science, 15(25), 9645-9651. [Link]
-
Díaz, J. E., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2403-2412. [Link]
-
Michael, F. E., & Cochran, B. M. (2011). Stereochemistry and Mechanism of the Brønsted Acid-Catalyzed Intramolecular Hydrofunctionalization of an Unactivated Cyclic Alkene. Journal of the American Chemical Society, 133(19), 7480-7489. [Link]
-
Various Authors. Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Sharma, U., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. [Link]
-
Request PDF on ResearchGate. (n.d.). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. ResearchGate. [Link]
-
Díaz, J. E., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry, 13, 1470-1477. [Link]
-
The Hartwig Group. (n.d.). Bronsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. The Hartwig Group. [Link]
-
Schlummer, B., & Hartwig, J. F. (2002). Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. Organic Letters, 4(9), 1471-1474. [Link]
-
Reddy, T. S., et al. (2015). Thiolative Annulation of N-Benzyl- N-cyanopropiolamides Leading to Divergent Synthesis of Pyrroloquinazolin-1-ones and Maleimides. Organic Letters, 27(19), 5032-5037. [Link]
-
Lee, D. W., et al. (2021). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications, 57(78), 9993-9996. [Link]
-
Wang, F., et al. (2014). Rhodium Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide via C-H Activation. Scientific Reports, 4, 5174. [Link]
-
González, J., et al. (2020). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 25(21), 5005. [Link]
-
Padwa, A., et al. (2006). Aza-Nazarov cyclization cascades. Tetrahedron Letters, 47(32), 5739-5741. [Link]
-
Li, Y., et al. (2024). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Current Organic Chemistry, 28. [Link]
-
SK. (2016). Povarov Reaction. Chem-Station International Edition. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Aminoquinazoline-6-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Aminoquinazoline-6-carboxylic acid . This scaffold is a critical building block in drug development, particularly for the discovery of receptor tyrosine kinase inhibitors. However, the presence of the electron-withdrawing and acidic 6-carboxylic acid moiety introduces unique synthetic challenges, including zwitterion formation, catalyst poisoning, and precursor instability.
This guide provides field-proven methodologies, quantitative data, and causal troubleshooting steps to help you optimize your yields and achieve high-purity isolations.
Core Synthetic Workflows
Synthesizing the 6-carboxylic acid derivative requires careful selection of the synthetic route. The two most reliable pathways are the Acid-Mediated [4+2] Annulation and the Chan-Evans-Lam Coupling .
Figure 1: Divergent synthetic pathways for 2-Aminoquinazoline-6-carboxylic acid.
Quantitative Yield Comparison
| Synthetic Strategy | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Limitation |
| Acid-Mediated [4+2] Annulation | Cyanamide, HCl (2.0 eq) | HFIP | 70 | 1–2 | 80–85 | Requires highly electrophilic cyanamide carbon |
| Metal-Free Oxidative Annulation | Cyanamide, PTSA / KOtBu | DMF | 70–110 | 12 | 65–75 | Base-sensitivity of the 6-carboxylic acid |
| Chan-Evans-Lam Coupling | Guanidine, CuI (10 mol%) | MeOH | 25–70 | 12–17 | 50–65 | Protodeboronation of EWG-substituted boronic acid |
Optimized Experimental Protocol: Acid-Mediated [4+2] Annulation
Based on empirical data, the acid-mediated annulation provides the highest yield and atom economy for this specific derivative . The protocol below is designed as a self-validating system to ensure reproducibility.
Step 1: Reagent Preparation In an oven-dried 25 mL round-bottom flask, combine 2-amino-5-carboxybenzaldehyde (1.0 mmol) and cyanamide (1.5 mmol).
Step 2: Solvent & Mediator Addition Suspend the reagents in 5 mL of Hexafluoroisopropanol (HFIP). Causality: HFIP is a strong hydrogen-bond donor that stabilizes the highly polar protonated cyanamide intermediate, significantly lowering the activation energy for nucleophilic attack. Add concentrated HCl (2.0 mmol) dropwise.
Step 3: Cyclization Attach a reflux condenser and stir the mixture at 70 °C in an oil bath for 1–2 hours. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the benzaldehyde mass peak and the appearance of the [M+H]+ 190.06 peak confirms successful cyclization.
Step 4: Isoelectric Work-up Remove the HFIP under reduced pressure. Resuspend the crude residue in 10 mL of deionized water. Carefully adjust the pH to exactly ~4.5 using saturated aqueous sodium acetate (NaOAc). Causality: The target molecule is zwitterionic. Adjusting the solution to its isoelectric point neutralizes the net charge, minimizing aqueous solubility and forcing the product to precipitate out of solution, bypassing the need for complex chromatography.
Step 5: Isolation Filter the resulting precipitate under vacuum, wash sequentially with cold water (2 × 5 mL) and minimal cold ethanol (2 mL), and dry in a vacuum oven at 50 °C overnight.
Troubleshooting Guides & FAQs
Q1: Why is the yield of my cyclization step stalling at 40-50% despite prolonged heating? A: The nucleophilic attack of the aniline nitrogen onto the cyanamide carbon strictly requires the cyanamide to be highly electrophilic. In the presence of the 6-carboxylic acid group, the acid mediator (HCl) can be partially buffered or sequestered. If the cyanamide is not fully protonated, the[4+2] annulation stalls . Solution: Increase the HCl loading to 2.5–3.0 equivalents. Ensure you are using a fluorinated solvent like HFIP, which prevents the stalling by stabilizing the transition state through robust hydrogen-bonding.
Q2: I am using the Chan-Evans-Lam coupling route, but I observe massive degradation of my starting material instead of product formation. What is happening? A: You are likely observing protodeboronation. The Chan-Evans-Lam coupling utilizes (4-carboxy-2-formylphenyl)boronic acid and guanidine with a CuI catalyst . The strongly electron-withdrawing 6-carboxylic acid group severely destabilizes the carbon-boron bond, making it highly susceptible to cleavage by the basic conditions (e.g., KOH) or protic solvents (MeOH) used in the catalytic cycle. Solution: Switch to a milder base such as Na₂CO₃, lower the reaction temperature to 25 °C, and ensure your methanol is strictly anhydrous to minimize proton sources.
Q3: My isolated 2-aminoquinazoline-6-carboxylic acid contains significant impurities, and standard silica gel chromatography is failing. How can I purify it? A: Standard normal-phase silica chromatography is ineffective because the product is zwitterionic (possessing both a basic quinazoline nitrogen and an acidic carboxylic group). This leads to severe streaking and irreversible adsorption onto the silica surface. Solution: Exploit the amphoteric nature of the compound. Perform the isoelectric precipitation described in Step 4 of the protocol. If further polishing is required, utilize reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA ensures the compound remains in a fully protonated, non-zwitterionic state during elution.
Q4: Can I use metal-free oxidative annulation for this specific derivative? A: Yes, but with strict temperature controls. Metal-free oxidative annulation using 2-aminobenzaldehydes and cyanamide typically relies on PTSA or KOtBu at elevated temperatures . However, the 6-carboxylic acid moiety is sensitive to strong bases at temperatures exceeding 100 °C, which can trigger unwanted decarboxylation. If using this route, strictly maintain the temperature at 70 °C and utilize acidic mediators (PTSA) over basic ones.
References
Technical Support Center: Purification of 2-Aminoquinazoline Derivatives
Welcome to the technical support guide for the purification of crude 2-aminoquinazoline products. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The inherent basicity of the 2-amino group, coupled with potential side products from synthesis, often complicates purification. This guide provides a logical framework for selecting a purification strategy, answers frequently asked questions, and offers solutions to common problems.
Initial Purification Strategy: A Logic-Based Workflow
The first step in any purification is to assess the crude material and devise a strategy. The choice between chromatography, recrystallization, or an acid-base extraction depends on the physical state of your product and the nature of the impurities.
Caption: Decision workflow for selecting a 2-aminoquinazoline purification method.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 2-aminoquinazoline derivatives?
The main difficulty stems from the basic nature of the amino group on the quinazoline scaffold. When using normal-phase silica gel chromatography, which has an acidic surface due to silanol groups (Si-OH), strong acid-base interactions occur. This can lead to significant problems such as:
-
Peak Tailing: The basic compound interacts strongly and inconsistently with the acidic stationary phase, resulting in broad, asymmetrical peaks that reduce separation efficiency.[1]
-
Irreversible Adsorption: In some cases, the product binds so strongly to the silica that it fails to elute, causing low or no recovery.[1]
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade sensitive molecules.[1]
Q2: My compound is streaking badly on a silica TLC plate. What should I do?
This is a classic sign of the acid-base interaction mentioned above. To get sharp, well-defined spots on TLC and achieve good separation in column chromatography, you must neutralize these interactions. The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1]
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate). This is highly effective and a standard practice.[1]
-
Ammonia: Using a solution of 7N ammonia in methanol as a component of the mobile phase (e.g., Dichloromethane/Methanol/Ammonia) can also be effective, particularly for more polar compounds.
Q3: When is recrystallization the best choice for my 2-aminoquinazoline?
Recrystallization is an ideal and cost-effective method when your target compound is a solid and the impurities have different solubility profiles.[1][2] It is particularly effective for:
-
Removing small amounts of impurities to achieve high purity.
-
Purifying a product after an initial bulk purification by another method, like an acid-base extraction.[1] The key is to find a solvent (or solvent pair) where your compound is highly soluble when hot but poorly soluble when cold.[3]
Q4: What are some good recrystallization solvents for 2-aminoquinazolines?
The choice of solvent is critical and must be determined experimentally. However, several common solvents and systems work well for this class of compounds.
| Solvent/System | Characteristics & Use Case |
| Ethanol | A good starting point. Many 2-aminoquinazolines are soluble in hot ethanol and will crystallize upon cooling.[2][3] |
| Isopropanol | Similar to ethanol, can sometimes offer better crystal formation or impurity rejection.[4] |
| Ethanol/Water | A powerful two-solvent system. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Re-clarify with a drop of hot ethanol and allow to cool slowly.[1] |
| Acetone | Can be effective for certain derivatives, as noted in some synthetic procedures.[5] |
| Ethyl Acetate/Hexane | A less polar option. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
Q5: How effective is acid-base extraction for purification?
Acid-base extraction is a highly effective technique for separating 2-aminoquinazolines (which are basic) from any neutral or acidic impurities.[3] The process involves:
-
Dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extracting with an aqueous acid (e.g., 1M HCl). The basic 2-aminoquinazoline is protonated to form a salt, which dissolves in the aqueous layer.[3][6]
-
Neutral and acidic impurities remain in the organic layer, which is discarded.
-
The aqueous layer is then made basic (e.g., with 2M NaOH) to deprotonate the product, causing it to precipitate as a pure solid.[3][6]
-
The solid product is then collected by filtration.
Troubleshooting Guide
Problem 1: Low or zero recovery after silica gel column chromatography.
-
Probable Cause: Irreversible adsorption of your basic compound onto the acidic silica gel.[1]
-
Solutions:
-
Add a Basic Modifier: Always run your column with an eluent containing 0.5-1% triethylamine (TEA) to neutralize the silica surface.[1]
-
Use a Different Stationary Phase: If the compound is still too strongly adsorbed, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives. For polar compounds, reverse-phase (C18) chromatography is an excellent option.[7]
-
Pre-treat the Silica: Make a slurry of the silica gel in your starting eluent (containing TEA) and let it sit for an hour before packing the column. This helps to ensure the entire stationary phase is neutralized.
-
Problem 2: The product "oils out" during recrystallization.
-
Probable Cause: This happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. Rapid cooling can also be a cause.[3]
-
Solutions:
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath.[3]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to the point of saturation and try cooling again.[3]
-
Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates a rough surface that can initiate crystal growth. If you have a small amount of pure solid, add a tiny "seed crystal."
-
Change Solvents: The chosen solvent may be too nonpolar. Try a more polar solvent or add a miscible "poor" solvent to the system.
-
Problem 3: Crystals are still impure after recrystallization.
-
Probable Cause: Impurities have a similar solubility profile and co-crystallized with your product. Alternatively, rapid cooling trapped impurities within the crystal lattice.[1]
-
Solutions:
-
Perform a Second Recrystallization: A second pass will often significantly improve purity.
-
Ensure Slow Cooling: This is critical. Fast crystal growth is more likely to trap impurities.
-
Wash the Crystals Properly: After filtering, wash the collected crystals with a small amount of cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[1]
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is a general guideline for purifying a 2-aminoquinazoline derivative using silica gel chromatography.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a suitable eluent. A common starting point is a mixture of hexane and ethyl acetate. Add 1% TEA to the solvent mixture to prevent streaking. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for your desired compound.[1]
-
Column Packing: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 80:20 Hexane:EtOAc + 1% TEA). Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If it's not fully soluble, add a small amount of a more polar solvent like ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your crude product), evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to move the compound off the column.
-
Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in your chosen solvent system. Visualize the spots under UV light.
-
Isolation: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified 2-aminoquinazoline.[1][8]
Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)
This protocol describes a common method for purifying a solid 2-aminoquinazoline.
-
Solvent Selection: This protocol uses ethanol as the "good" solvent (dissolves the compound) and water as the "poor" or "anti-solvent" (compound is insoluble).[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add hot water dropwise until you see persistent cloudiness. This is the saturation point.
-
Clarification: Add 1-2 more drops of hot ethanol to make the solution clear again.
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for final drying under high vacuum.[1]
Protocol 3: Acid-Base Extraction
This protocol is designed to separate a basic 2-aminoquinazoline from neutral or acidic impurities.[3]
-
Dissolution: Dissolve the crude product (~1.0 g) in an organic solvent like dichloromethane (DCM) or ethyl acetate (50 mL) in a separatory funnel.
-
Acidic Extraction: Add 1M hydrochloric acid (HCl) (30 mL) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated product will be in the top aqueous layer.[3][6]
-
Separate Layers: Drain the lower organic layer (containing neutral/acidic impurities) and set it aside. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Return the organic layer to the funnel and repeat the extraction with fresh 1M HCl (2 x 30 mL) to ensure complete recovery. Combine all acidic aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with a small amount of fresh DCM (20 mL) to remove any trapped organic impurities. Discard this DCM wash.
-
Basification and Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add 2M sodium hydroxide (NaOH) solution dropwise until the solution is basic (test with pH paper, target pH ~10-11). Your 2-aminoquinazoline product should precipitate as a solid.[3][6]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly under high vacuum.[3]
References
-
Al-Suhaimi, K. M., et al. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2022, December 5). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. PMC. Retrieved from [Link]
-
Scott, J. D., et al. (2021, December 30). Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. ACS Publications. Retrieved from [Link]
-
Cho, J.-E., et al. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC. Retrieved from [Link]
-
Srivastava, K., et al. (2003, July 30). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds. American Chemical Society. Retrieved from [Link]
-
Hameed, P. S., et al. (2023, December 27). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wang, Z., et al. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]
-
Penchala, S. C., et al. (2017, January 12). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abouzid, K. M., et al. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Amination of Chloroquinazolines
Welcome to the Technical Support Center for quinazoline functionalization. The 4-aminoquinazoline scaffold is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). However, the amination of chloroquinazolines—particularly 4-chloroquinazoline and 2,4-dichloroquinazoline—presents significant synthetic hurdles.
As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the specific bottlenecks of regioselectivity, poor nucleophile reactivity, and competitive hydrolysis by explaining the underlying mechanistic causality and providing self-validating protocols.
Part 1: Troubleshooting Guides & FAQs
Regioselectivity in 2,4-Dichloroquinazolines
Q: When reacting 2,4-dichloroquinazoline with a primary amine, I am observing a complex mixture of 4-amino, 2-amino, and 2,4-diamino products. How can I strictly control regioselectivity?
A: Regioselectivity in this system is governed by the differential electrophilicity of the C2 and C4 positions. The C4 position is significantly more electrophilic due to the combined electron-withdrawing effects (the α-nitrogen effect) of both the N1 and N3 atoms. When a nucleophile attacks C4, the resulting Meisenheimer complex is highly resonance-stabilized by these adjacent nitrogens.
Causality & Solution: To trap the kinetically favored 4-amino-2-chloroquinazoline product, you must strictly control the thermodynamics of the reaction[1].
-
Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the amine. Excess amine drives the reaction toward the 2,4-diamino over-reaction product.
-
Temperature Control: Keep the reaction between 0 °C and room temperature. Elevated temperatures (>60 °C) provide enough thermal energy to overcome the activation barrier for C2 substitution, leading to thermodynamic equilibration and loss of regiocontrol[1].
-
Solvent Selection: Utilize moderately polar, non-nucleophilic solvents like THF or 1,4-dioxane to stabilize the polar transition state without competing as a nucleophile.
Mechanistic pathway of regioselective amination in 2,4-dichloroquinazolines.
Overcoming Low Reactivity of Electron-Deficient Amines
Q: My Nucleophilic Aromatic Substitution (SNAr) fails when attempting to couple 4-chloroquinazoline with weakly nucleophilic anilines (e.g., nitroanilines). Prolonged heating only leads to degradation. What are the best alternatives?
A: Electron-deficient anilines lack the necessary Highest Occupied Molecular Orbital (HOMO) energy to effectively attack the C4 position under standard thermal SNAr conditions. Forcing the reaction with excessive heat simply leads to substrate decomposition. You have three primary, field-proven workarounds:
-
Acid-Catalyzed SNAr: Adding a catalytic amount of HCl (0.1 to 1.0 equiv) in a protic solvent (EtOH or isopropanol) protonates the N1/N3 of the quinazoline. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating the nucleophilic attack[2]. Caution: Excess acid can protonate your aniline, rendering it completely non-nucleophilic.
-
DMAP-Catalyzed SNAr: Using 30 mol% of 4-dimethylaminopyridine (DMAP) generates a highly reactive quinazolinyl-pyridinium intermediate (a Breslow-type activated species). This intermediate is highly susceptible to attack even by poor nucleophiles, especially under microwave irradiation[3].
-
Buchwald-Hartwig Cross-Coupling: When SNAr completely fails, transition-metal catalysis is required. The C(sp2)-Cl bond at C4 is highly activated for oxidative addition by Palladium(0) due to coordination with the N3 lone pair electron density[4][5]. Using Pd catalysts forces the C-N bond formation via a reductive elimination pathway rather than direct nucleophilic attack.
Decision tree for selecting the optimal amination strategy for chloroquinazolines.
Minimizing Hydrolysis Side Reactions
Q: I am detecting significant amounts of quinazolin-4(3H)-one (the hydrolysis product) in my crude LC-MS. How do I prevent the 4-chloroquinazoline from hydrolyzing?
A: The C4-Cl bond is extremely sensitive to moisture. The hydroxide ion (or water, assisted by a base) acts as a highly competitive nucleophile against your target amine. Causality & Solution:
-
Solvents must be strictly anhydrous. If using hygroscopic solvents like DMF or DMSO, dry them over activated 3Å molecular sieves for 24 hours prior to use.
-
Avoid aqueous bases (e.g., aq. K2CO3). Use anhydrous, non-nucleophilic organic bases like DIPEA, or finely milled anhydrous Cs2CO3.
Part 2: Quantitative Data & Method Comparison
To assist in selecting the correct methodology for your specific substrate, consult the following comparative data table summarizing the efficiency of various amination strategies for weakly nucleophilic amines.
| Strategy | Catalyst / Additive | Solvent | Temp (°C) | Base | Typical Yield (Weak Nucleophiles) |
| Thermal SNAr | None | iPrOH / DMF | 80 - 120 | DIPEA | < 20% (Often degradation) |
| Acid-Catalyzed SNAr | HCl (0.1 - 1.0 eq) | EtOH / iPrOH | 60 - 80 | None | 60 - 85% |
| DMAP-Catalyzed SNAr | DMAP (30 mol%) | Toluene (MW) | 110 - 150 | None | 70 - 90% |
| Buchwald-Hartwig | Pd(PPh3)4 / Xantphos | Dioxane / Toluene | 100 - 160 | Cs2CO3 | 75 - 95% |
Part 3: Experimental Protocols
Protocol A: Acid-Catalyzed SNAr (For moderately deactivated anilines)
This protocol utilizes LUMO-lowering via protonation to facilitate substitution without transition metals[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask, suspend 4-chloroquinazoline (1.0 mmol) and the target aniline (1.1 mmol) in anhydrous ethanol (10 mL).
-
Catalyst Addition: Add 0.1 equivalents of concentrated HCl (approx. 8.3 µL of 37% w/w aqueous HCl) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 80 °C under a reflux condenser.
-
Self-Validation/Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). As the reaction proceeds, the product will often precipitate directly out of the hot ethanol as the hydrochloride salt. The disappearance of the starting material mass [M+H]+ 165 and appearance of the product mass confirms conversion.
-
Workup: Cool the reaction to 0 °C. Filter the precipitated product, wash with cold ethanol (2 x 5 mL), and dry under vacuum. If the free base is required, suspend the solid in DCM and wash with saturated aqueous NaHCO3.
Protocol B: Buchwald-Hartwig Amination (For highly unreactive/sterically hindered amines)
This protocol utilizes Pd(0) oxidative addition into the highly activated C(sp2)-Cl bond, bypassing the need for nucleophilic attack[4][5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 mmol), the unreactive amine (1.2 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and finely milled anhydrous Cs2CO3 (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the tube with ultra-high purity Argon three times. Self-Validation: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the sealed tube in an oil bath at 110 °C for 12–18 hours. The mixture will typically transition from a pale yellow to a dark red/brown suspension.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Sources
- 1. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to serve as a practical resource for optimizing reaction conditions and troubleshooting common challenges encountered in the synthesis of this vital heterocyclic scaffold. Quinazolines are prevalent in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] However, their synthesis is not always straightforward, often requiring careful optimization of multiple parameters to achieve high yields and purity.
This document moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by chemists working on quinazoline synthesis.
Q1: What are the most common classical and modern strategies for synthesizing the quinazoline core?
There are several established methods, with the choice depending on the desired substitution pattern and available starting materials.[4] Classical routes like the Niementowski (condensation of anthranilic acids with amides) and Friedländer (condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group) syntheses are still widely used.[5][6][7] Modern approaches often employ transition-metal catalysts (e.g., copper, palladium, iridium) to achieve higher efficiency and milder reaction conditions, including through cascade or multi-component reactions.[2][8][9][10]
Q2: Why is the choice of solvent so critical for reaction success?
Solvent polarity can fundamentally alter the reaction pathway and yield.[11] For instance, in certain syntheses, polar aprotic solvents like DMSO or DMF are preferred as they can enhance the solubility of reactants and favor the desired C(sp²)-N bond formation leading to quinazolines.[4][11] In contrast, non-polar solvents may inadvertently promote the formation of benzimidazole byproducts.[11] In some cases, highly polar solvents like water have been shown to provide excellent yields, aligning with green chemistry principles.[12][13] A solvent screen is often a crucial first step in optimization.[4]
Q3: What is the primary role of catalysts in quinazoline synthesis?
Catalysts are employed to enhance reaction rates and, in many cases, to control selectivity under milder conditions than traditional thermal methods.[14] A wide array of catalysts are used, including:
-
Brønsted or Lewis acids (e.g., p-TsOH, BF3-Et2O, In(OTf)₃) which activate carbonyl groups towards nucleophilic attack.[5][15][16]
-
Bases (e.g., KOH, K₂CO₃, Cs₂CO₃) which facilitate deprotonation and cyclization steps.[5][11][17]
-
Transition metals (e.g., Cu, Pd, Fe, Ru complexes) which enable novel reaction pathways through mechanisms like C-H activation, oxidative addition, and reductive elimination, often allowing for the use of different starting materials.[2][8][9][10]
-
Nanocatalysts and heterogeneous catalysts are also gaining traction due to their high efficiency and ease of recovery.[10][18]
Q4: Can microwave irradiation accelerate my quinazoline synthesis?
Absolutely. Microwave-assisted synthesis has proven to be a powerful tool for preparing quinazolines and quinazolinones.[6][19] The primary advantages are a dramatic reduction in reaction time—from many hours to mere minutes—and often, an increase in yield.[6][19] This technique is particularly effective for reactions that traditionally require high temperatures, such as the Niementowski synthesis.[6][20]
Q5: How should I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for real-time reaction monitoring.[4][14] By co-spotting the reaction mixture with your starting materials, you can visually track the consumption of reactants and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible.[4] For more quantitative analysis or for complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[19]
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to help you diagnose and solve specific experimental issues.
Problem 1: I am observing very low or no yield of my desired quinazoline.
This is a common but solvable issue that requires a systematic evaluation of your experimental setup.[14]
-
Question: Could my starting materials be the problem? Answer: Yes. The purity of your starting materials is paramount. Impurities in reactants like 2-aminobenzonitriles or anthranilic acid can lead to unwanted side reactions.[4][19]
-
Question: Are my reaction conditions optimal? Answer: Not necessarily. Temperature, time, and solvent are critical and highly substrate-dependent.
-
Causality: Many classical syntheses require high temperatures (>120°C) to overcome activation energy barriers.[14] Conversely, excessively high temperatures can cause degradation.[14] An incomplete reaction may simply need more time to reach completion.[14]
-
Recommended Action:
-
Monitor Progress: Use TLC or LC-MS to confirm if the reaction is stalled or proceeding slowly.[14][19]
-
Temperature Screen: If the reaction is sluggish, incrementally increase the temperature. If degradation is observed, lower the temperature.[14]
-
Extend Reaction Time: Allow the reaction to run longer, monitoring periodically to find the optimal endpoint.[14]
-
-
-
Question: How do I know if I'm using the right catalyst or solvent? Answer: If yields remain low after optimizing time and temperature, the catalyst or solvent system is the next logical area to investigate.
-
Causality: An inappropriate catalyst may be inefficient for your specific transformation.[14] As discussed in the FAQ, solvent polarity can dictate the reaction pathway, and poor solubility of a reactant will severely limit the reaction rate.[11]
-
Recommended Action:
-
Catalyst Screening: Test a panel of different catalysts (e.g., various Lewis acids, transition metals, or bases) to find one that enhances the rate and selectivity.[14]
-
Solvent Screening: If using a non-polar solvent, try a polar aprotic one (e.g., DMSO, DMF) or vice-versa.[11][12] Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[11]
-
-
Problem 2: My reaction is messy, with significant formation of side products.
Identifying the structure of impurities provides crucial clues for mitigating their formation.[19]
-
Question: I am forming a quinazolinone byproduct. How can I prevent this? Answer: This is a very common issue, particularly in the Niementowski synthesis.
-
Causality: The formation of the 4-oxo-3,4-dihydroquinazoline (quinazolinone) competes with the desired quinazoline pathway.
-
Recommended Action: In the Niementowski reaction, using a significant excess of formamide can favor the formation of the desired quinazoline.[19] Adjusting the reaction pH can also influence the cyclization pathway and reduce byproduct formation.[14][19]
-
-
Question: How can I prevent the formation of dimers or polymers? Answer: Dimerization can sometimes be an inherent flaw in a chosen synthetic pathway.
-
Causality: Certain starting materials or reaction intermediates can be prone to self-condensation or polymerization under the reaction conditions.
-
Recommended Action: First, try adjusting reaction parameters such as concentration (running at higher dilution can disfavor intermolecular reactions) or temperature. If dimerization persists, it may be necessary to consider an alternative synthetic route.[14] For example, using an imine analog of an o-aniline starting material can prevent aldol-type self-condensation side reactions.[21]
-
Problem 3: My synthesis is producing a mixture of regioisomers, complicating purification.
This issue arises when using unsymmetrical starting materials, leading to cyclization at different positions.
-
Question: How can I improve the regioselectivity of the reaction? Answer: Controlling regioselectivity often involves fine-tuning the reaction conditions to favor one pathway over another.
-
Causality: The formation of regioisomers is often governed by a competition between kinetic and thermodynamic control.
-
Recommended Action:
-
Lower the Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product.[22]
-
Screen Catalysts: Different acid or base catalysts can exhibit different steric or electronic preferences, favoring the formation of one isomer.[22]
-
Modify Starting Materials: In a Friedländer-type synthesis, for example, using a β-keto ester instead of a simple ketone can often lead to the formation of a single regioisomer.[5]
-
-
Problem 4: Purification of my crude product is extremely difficult.
Effective purification relies on exploiting differences in the physical properties of the product and impurities.
-
Question: What are the best general purification strategies for quinazolines? Answer: A multi-step approach is often most effective.
-
Recommended Actions:
-
Recrystallization: This is an excellent and cost-effective first step for removing major impurities if a suitable solvent system can be found.[19]
-
Column Chromatography: This is the most powerful and common technique for separating compounds with different polarities.[19]
-
Acid-Base Extraction: Quinazolines are typically basic. An acidic wash (e.g., 1M HCl) can be used to extract the product into the aqueous layer as its salt. After separating the layers, basifying the aqueous phase will precipitate the purified product.[4]
-
Preparative HPLC: For very challenging separations of structurally similar compounds, preparative HPLC may be necessary to achieve high purity.[19]
-
-
Data Summaries and Experimental Protocols
Data Presentation
Table 1: General Solvent Selection Guide
| Solvent Type | Examples | Typical Application & Rationale |
| Polar Aprotic | DMSO, DMF | Often excellent choices. They solubilize a wide range of reactants and can promote desired C-N bond formation pathways.[4][11][17] |
| Polar Protic | Ethanol, Water | Can be effective, especially in base-catalyzed reactions. Water is a green solvent choice and can give excellent yields in some cases.[11][12] |
| Non-Polar | Toluene, THF, Dioxane | Generally less effective and may favor the formation of benzimidazole byproducts.[11][12] Often used in syntheses requiring high reflux temperatures. |
| Solvent-Free | Neat, Solid Support | Used in microwave-assisted or high-temperature fusion methods (e.g., Niementowski) to increase reaction rate and align with green chemistry.[14][19] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Actions |
| Low/No Yield | Incomplete reaction, Suboptimal conditions, Poor reactant quality, Inefficient catalyst | Extend reaction time, Increase temperature, Use microwave irradiation, Purify starting materials, Screen different catalysts and solvents.[14] |
| Quinazolinone Byproduct | Competing cyclization pathway (common in Niementowski synthesis) | Use an excess of formamide, Adjust reaction pH.[14][19] |
| Dimer/Polymer Formation | Inherent reactivity of intermediates, High concentration | Run reaction at higher dilution, Consider an alternative synthetic route.[14] |
| Mixture of Regioisomers | Use of unsymmetrical starting materials | Lower reaction temperature, Screen different catalysts, Modify starting materials to direct cyclization.[5][22] |
| Degradation of Materials | Reaction conditions are too harsh | Employ milder conditions (lower temperature, less aggressive catalyst).[14] |
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of quinazoline derivatives.
Caption: Decision-making flowchart for systematically troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Classical Niementowski Quinazoline Synthesis
This protocol describes a traditional thermal condensation for synthesizing 4-oxo-3,4-dihydroquinazolines from anthranilic acids.[1][7]
-
Materials:
-
Substituted anthranilic acid (1.0 equiv)
-
Formamide (used as reactant and solvent, ~10-20 equiv)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the anthranilic acid (1.0 equiv) and an excess of formamide.[19]
-
Heat the mixture to 130-150 °C with stirring. Note: Some protocols call for higher temperatures.[20]
-
Monitor the reaction progress by TLC until the starting material is fully consumed. Reaction times can be lengthy (several hours).[19]
-
Once complete, cool the reaction mixture and pour it into cold water or onto crushed ice.[19]
-
Collect the precipitated solid product by filtration.
-
Wash the solid thoroughly with cold water and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[19]
-
Protocol 2: Friedländer-Type Annulation for Quinazoline Synthesis
This protocol is a general method for the acid-catalyzed synthesis of quinazolines.[5][21]
-
Materials:
-
2-aminoaryl ketone or aldehyde (1.0 equiv)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 equiv)
-
Catalyst (e.g., p-TsOH, 10 mol%)
-
Solvent (e.g., Toluene or solvent-free)
-
-
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 equiv), the active methylene compound (1.2 equiv), and the acid catalyst (e.g., p-TsOH, 10 mol%).[5]
-
If using a solvent, add it to the flask. For solvent-free conditions, ensure the reactants are well-mixed.
-
Heat the reaction mixture to reflux (typically 80-120 °C).[14]
-
Follow the disappearance of the starting materials using TLC.[19]
-
After completion, cool the mixture to room temperature. If the reaction was run solvent-free, dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃, followed by brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[19]
-
Protocol 3: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is adapted from methods using microwave irradiation to accelerate the synthesis from anthranilic acid.[6][23]
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (1 equiv) and acetic anhydride (2 equiv).[23]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimization may be required; a starting point is 8-10 minutes at a power level sufficient to maintain reflux.[23]
-
Work-up: After cooling, the crude product can be extracted with a solvent like dry n-heptane to isolate the intermediate.[4][23]
-
-
Step 2: Conversion to 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: Place the crude benzoxazinone intermediate in a microwave vessel with a solid support (e.g., alumina) and an ammonia source (e.g., a solution of ammonia in ethanol or aqueous ammonium hydroxide).
-
Reaction Conditions: Irradiate the mixture in the microwave reactor. Optimize time and temperature to drive the reaction to completion, as monitored by TLC.
-
Work-up & Purification: After cooling, extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate). Concentrate the solvent and purify the crude product by recrystallization or column chromatography.[4]
-
References
- Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- Benchchem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
- Anonymous. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. PMC.
- Anonymous. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate.
- Grokipedia. (n.d.). Niementowski quinazoline synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 63-69.
- Anonymous. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate.
- Anonymous. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI.
- Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry.
- Anonymous. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC.
- Benchchem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
- Anonymous. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
- Anonymous. (n.d.). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results.
- Bentham Science Publishers. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Anonymous. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.
- ijprajournal. (n.d.). A Review on 4(3H)-quinazolinone synthesis.
- ResearchGate. (n.d.). Solvent effect of quinazolin-4(3H)-ones a synthesis.
- New Journal of Chemistry (RSC Publishing). (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- Anonymous. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- Anonymous. (2021). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. MDPI.
- chemeurope.com. (n.d.). Niementowski quinazoline synthesis.
- Anonymous. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. mdpi.com [mdpi.com]
- 3. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niementowski_quinazoline_synthesis [chemeurope.com]
- 8. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. journalirjpac.com [journalirjpac.com]
- 16. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. benchchem.com [benchchem.com]
- 23. derpharmachemica.com [derpharmachemica.com]
Part 1: Troubleshooting FAQs – Nucleophilic Aromatic Substitution (SNAr)
Welcome to the Quinazoline Regioselectivity Support Center . The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including blockbuster EGFR inhibitors like gefitinib and erlotinib. However, differentiating the reactive sites of polyhalogenated quinazolines (C2, C4, C6, C7) presents significant synthetic challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your quinazoline functionalization workflows.
Q: I am reacting 2,4-dichloroquinazoline with a primary aliphatic amine, but I am isolating a mixture of regioisomers and diamonated byproducts. How can I strictly enforce C4-selectivity? A: The C4 position of 2,4-dichloroquinazoline is inherently more electrophilic than the C2 position due to the α -nitrogen effect. Density Functional Theory (DFT) calculations confirm that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a significantly lower activation energy barrier for nucleophilic attack[1]. To enforce strict C4-selectivity, you must maintain kinetic control:
-
Temperature Control: Keep the reaction at or below room temperature (0–25 °C). Elevated temperatures provide the thermal energy required to overcome the higher activation barrier for C2 substitution, leading to thermodynamic mixtures or double SNAr (2,4-diaminoquinazolines).
-
Solvent Selection: Utilize polar aprotic solvents (e.g., THF, DMF). These solvents stabilize the polar Meisenheimer complex intermediate that forms during the SNAr reaction at C4 without hydrogen-bonding to the incoming nucleophile, which can dampen its reactivity.
Q: I need to functionalize the C2 position with a nucleophile, but direct SNAr always hits C4 first. What is the most reliable workaround? A: Because C4 is kinetically favored, you must employ a temporary directing or protecting group strategy. A highly effective, modern method is the "sulfonyl group dance" driven by the azide–tetrazole tautomeric equilibrium[2]. By first synthesizing a 4-azido-2-sulfonylquinazoline, the intrinsic azide–tetrazole equilibrium directs the nucleofugal sulfinate to act as the leaving group. This allows incoming nucleophiles to selectively replace the C2 position. Alternatively, for cross-coupling applications, temporary thioether protection at C4 is the industry standard (see Part 2).
Electronic and kinetic factors governing C4 vs C2 SNAr regioselectivity in quinazolines.
Part 2: Troubleshooting FAQs – Palladium-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling on 2,4,7-trichloroquinazoline. My goal is C4-arylation, but my yields are abysmal due to degradation. Why is this happening? A: The C4 position is exceptionally electrophilic, making it highly prone to competitive hydrolysis under the basic aqueous conditions typically required for Suzuki-Miyaura couplings (e.g., Na2CO3/H2O)[3]. Solution: Do not attempt to cross-couple at C4 first. Instead, temporarily deactivate the C4 position by converting it to a thioether (using isopropyl mercaptan and NaH). This neutralizes the extreme electrophilicity at C4 and directs the initial palladium-catalyzed cross-coupling exclusively to the C2 position[4]. Once C2 is functionalized, the C4 thioether can be activated using a copper(I)-mediated, palladium-catalyzed cross-coupling (e.g., Pd(PPh3)4 and CuTC) to install the second aryl group[4].
C4-deactivation strategy for regioselective sequential cross-coupling of trichloroquinazolines.
Part 3: Experimental Protocols & Self-Validating Systems
Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinazoline
Mechanistic Rationale: Utilizing a weak base (Et3N) and strict temperature control ensures that only the low-activation-energy C4 pathway is traversed, preventing C2 SNAr[1].
-
Preparation: Dissolve 2,4-dichloroquinazoline (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Cooling: Chill the solution to 0 °C using an ice-water bath.
-
Addition: Add triethylamine (1.2 equiv). Dropwise, add the primary amine nucleophile (1.05 equiv) dissolved in a minimal amount of THF over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). Quench with water and extract with EtOAc. To definitively confirm regioselectivity over the C2-isomer, perform 2D-NMR (HMBC) on the purified product. The newly introduced amine protons will show strong 3J coupling to the C4 carbon, while lacking correlation to the C2 carbon[1].
Protocol B: C2-Selective Suzuki-Miyaura Coupling via C4-Thioether Protection
Mechanistic Rationale: NaH deprotonates the thiol to form a highly nucleophilic thiolate, ensuring rapid and exclusive attack at the most electrophilic C4 position before competitive hydrolysis can occur[3].
-
C4-Protection: To a solution of 2,4,7-trichloroquinazoline (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.1 equiv, 60% dispersion in mineral oil). Slowly add isopropyl mercaptan (1.05 equiv). Stir for 2 hours at room temperature.
-
Isolation: Quench with saturated NH4Cl, extract with DCM, and concentrate to yield the 4-(isopropylthio)-2,7-dichloroquinazoline intermediate.
-
C2-Coupling: In a Schlenk flask, combine the thioether intermediate (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)2 (5 mol%), Ph3P (15 mol%), and Na2CO3 (2.0 equiv) in a degassed mixture of Toluene/H2O (4:1).
-
Heating: Heat to 75 °C for 12 hours.
-
Validation (Self-Validating Step): Post-isolation, confirm C2 functionalization by the absence of the C2-chlorine isotope pattern in high-resolution mass spectrometry (HRMS) and the retention of the isopropyl thioether multiplet signals (~4.0 ppm) in 1H-NMR.
Part 4: Quantitative Data Summary
The following table summarizes expected regioselectivity outcomes and yield ranges based on the specific reaction conditions and starting materials employed.
| Starting Material | Reaction Type | Key Reagents / Catalyst | Primary Reaction Site | Expected Yield Range | Ref. |
| 2,4-Dichloroquinazoline | SNAr | Aliphatic/Aromatic Amines, THF, 0–25 °C | C4 | 70–95% | [1] |
| 2,4,7-Trichloroquinazoline | Thioetherification | iPrSH, NaH, THF, 0 °C | C4 | >90% | [3] |
| 4-(Alkylthio)-2,7-dichloroquinazoline | Suzuki-Miyaura | ArB(OH)2, Pd(OAc)2, Ph3P, 75 °C | C2 | 75–95% | [3] |
| 4-Azido-2-sulfonylquinazoline | SNAr (Sulfonyl Dance) | Amine Nucleophiles, MeOH or DMF | C2 | 60–91% | [2] |
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Amination Reactions & Preventing Multiple Products
Welcome to the Amination Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a common synthetic trap: overalkylation and the formation of multiple amination products .
Amination is rarely as simple as mixing an electrophile and a nucleophile. Because alkyl groups are electron-donating, the addition of an alkyl group to a nitrogen atom increases its electron density. Consequently, the resulting secondary amine is often a stronger nucleophile than the starting primary amine[1]. This thermodynamic reality leads to a statistical nightmare of primary, secondary, tertiary, and quaternary amine mixtures.
This guide provides field-proven, mechanistically grounded solutions to enforce chemoselectivity and restrict your reactions to the desired product.
Strategic Decision Matrix for Amination
Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway for your target molecule.
Decision tree for selecting amination strategies to avoid overalkylation.
FAQ 1: Direct Alkylation (SN2) & The Overalkylation Trap
Q: My direct alkylation of a primary amine with an alkyl halide is producing a mess of tertiary amines and quaternary ammonium salts. How can I stop this?
A: You are fighting fundamental kinetics. As soon as your primary amine reacts to form a secondary amine, the new alkyl group pushes electron density onto the nitrogen via the inductive effect. This makes the secondary amine more nucleophilic than the primary amine starting material, causing it to react faster with the remaining alkyl halide[1].
The Solution: Stop using direct SN2 alkylation for amine synthesis unless you are aiming for a quaternary salt.
-
If your target is a Primary Amine: Switch to an Azide Synthesis . React your alkyl halide with sodium azide (NaN₃). The resulting alkyl azide is non-nucleophilic, meaning overalkylation is physically impossible[2]. You can then cleanly reduce the azide to a primary amine using LiAlH₄ or Staudinger conditions (PPh₃/H₂O).
-
If your target is a Secondary Amine: Abandon alkyl halides and use Reductive Amination (see FAQ 2) or explore recent advances using N-aminopyridinium salts as self-limiting ammonia surrogates[3].
FAQ 2: Reductive Amination – The Gold Standard for Alkyl Amines
Q: I am trying to synthesize a secondary amine via reductive amination using NaBH₄, but I am getting poor yields, dialkylated products, and a lot of reduced alcohol. What is going wrong?
A: Your reducing agent is too aggressive. NaBH₄ reduces aldehydes and ketones rapidly. In your reaction, NaBH₄ is reducing your carbonyl starting material into an alcohol before the imine has a chance to fully form. Furthermore, if any secondary amine does form, NaBH₄ is reactive enough to facilitate a second reductive amination, leading to dialkylation.
The Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is the industry standard for reductive amination[4]. The three electron-withdrawing acetoxy groups pull electron density away from the boron-hydrogen bond, stabilizing it and making STAB a very mild reducing agent[5]. It is generally unreactive toward aldehydes and ketones but reacts rapidly with the highly electrophilic iminium ion intermediate[5]. This kinetic difference allows you to run the reaction in one pot without reducing your starting materials[6].
Quantitative Comparison of Reducing Agents
| Reducing Agent | Relative Reactivity | Chemoselectivity (Iminium vs. Carbonyl) | Typical Yields | Toxicity / Byproducts |
| NaBH₄ | High | Poor (Reduces carbonyls rapidly) | 20-40% (Direct) | Benign |
| NaBH₃CN | Moderate | Good | 60-85% | Highly toxic (HCN gas risk) |
| NaBH(OAc)₃ (STAB) | Mild | Excellent (Iminium specific) | 85-98% | Benign (Acetic acid) |
Protocol: Self-Validating One-Pot STAB Reductive Amination
Causality Focus: This protocol uses 1,2-dichloroethane (DCE) as it provides faster reaction rates for STAB than THF[4].
-
Imine Formation: Dissolve the primary amine (1.0 equiv) and aldehyde/ketone (1.0 equiv) in anhydrous DCE (0.2 M). Stir at room temperature for 30–60 minutes.
-
Self-Validation: Monitor by IR spectroscopy. The disappearance of the C=O stretch (~1710 cm⁻¹) and appearance of a C=N stretch (~1660 cm⁻¹) confirms imine formation.
-
-
Reduction: Add STAB (1.4 to 1.5 equiv) portion-wise.
-
Causality: Portion-wise addition controls the mild exotherm and ensures the local concentration of hydride does not overpower the chemoselectivity.
-
-
Catalysis (Optional): If reacting a ketone, add glacial acetic acid (1.0 equiv)[5]. Aldehydes generally do not require acid catalysis[4].
-
Quench & Workup: Once complete (monitor by LC-MS or TLC), quench carefully with saturated aqueous NaHCO₃.
-
Causality: This neutralizes the acetic acid byproduct and safely decomposes any unreacted STAB, forcing the secondary amine product into the organic layer. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
-
FAQ 3: Buchwald-Hartwig Cross-Coupling – Controlling Arylation
Q: When coupling a primary amine with an aryl chloride, I am getting significant amounts of the diarylated product (tertiary amine). How do I restrict the cross-coupling to monoarylation?
A: In palladium-catalyzed amination, after the first catalytic cycle, your primary amine becomes a secondary arylalkylamine. If your palladium catalyst utilizes a small or highly flexible ligand, this secondary amine can easily coordinate to the Pd(0) center again, undergoing a second oxidative addition and reductive elimination sequence to form the diarylated byproduct.
The Solution: You must use a highly sterically demanding biarylmonophosphine ligand, specifically BrettPhos [7]. BrettPhos creates a highly specific, sterically restricted binding pocket around the palladium atom. While it easily accommodates the coordination of a primary amine, the resulting secondary amine is simply too bulky to bind to the Pd-BrettPhos complex[8]. This steric blockade effectively shuts down the rate-limiting step for the second arylation, resulting in exquisite selectivity for the monoarylated product[7].
Mechanistic pathway showing BrettPhos steric bulk preventing diarylation.
Protocol: Buchwald-Hartwig Monoarylation using BrettPhos
Causality Focus: Oxygen is the enemy of Pd(0). Strict Schlenk techniques are required.
-
Preparation: In a glovebox or under strict argon flow, charge an oven-dried Schlenk flask with Aryl Chloride (1.0 equiv), Primary Amine (1.2 equiv), Pd₂(dba)₃ (1-2 mol% Pd), BrettPhos (2-4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, thoroughly degassed toluene (0.2 M).
-
Self-Validation: Upon addition of the solvent and slight warming, the mixture should transition to a deep red/orange color, indicating the successful formation of the active Pd(0)-BrettPhos complex. If the solution turns black, your catalyst has precipitated as Pd-black due to oxygen contamination.
-
-
Coupling: Heat the mixture to 80–100 °C for 2–12 hours.
-
Self-Validation: Monitor via LC-MS. You should observe the disappearance of the Ar-Cl mass and the appearance of the [M+H]+ peak for the monoarylated product. The [M+Ar+H]+ diarylation peak should be entirely absent.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate and purify via flash chromatography.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 The Journal of Organic Chemistry - ACS Publications[Link]
-
Sodium triacetoxyborohydride Organic Chemistry Portal[Link]
-
12.4 Synthesis of Amines – Fundamentals of Organic Chemistry Pressbooks[Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation PubMed - NIH[Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Journal of the American Chemical Society[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega - ACS Publications[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structure-Activity Relationship (SAR) Comparison Guide: 2-Aminoquinazoline Analogs
Executive Summary
The 2-aminoquinazoline heterocycle is a highly privileged pharmacophore in modern drug discovery. Structurally mimicking both the adenine ring of ATP and endogenous adenosine, this versatile scaffold can be chemically tuned to target either kinase ATP-binding sites or G protein-coupled receptors (GPCRs).
This guide provides an objective, data-driven comparison of 2-aminoquinazoline analogs, focusing on their hit-to-lead optimization as Adenosine A2A Receptor (A2AR) antagonists —a critical target for neurodegenerative diseases and immuno-oncology[1][2]. By contrasting these novel analogs against the industry-standard reference compound ZM-241385, we detail the structural modifications that drive receptor affinity, functional antagonism, and aqueous solubility.
Mechanistic Rationale: The 2-Aminoquinazoline Scaffold
The inherent value of the 2-aminoquinazoline core lies in its rigid, planar geometry, which facilitates deep insertion into receptor binding pockets.
-
Kinase Inhibition: When optimized for kinases (e.g., Lck), the quinazoline ring forms critical hydrogen bonds with the hinge region, forcing the kinase into an inactive "DFG-out" conformation[3].
-
GPCR Antagonism: When optimized for A2AR, the scaffold acts as a competitive antagonist. Unlike the reference standard ZM-241385, which fails to exploit deeper hydrophobic regions, 2-aminoquinazolines can be functionalized at the C4, C6, and C7 positions to engage a large hydrophobic pocket defined by Ala59, Ala63, Ile66, Val84, and Ile274[1][2].
A2AR binding interactions of the 2-aminoquinazoline core.
Comparative SAR Analysis: A2AR Antagonists
To objectively evaluate the performance of 2-aminoquinazoline analogs, we compare recent derivatives synthesized by Bolteau et al. (2024) against the gold-standard A2AR antagonist, ZM-241385 [1][4].
Structural Tuning Parameters
-
C4 Position: The introduction of bulky aromatic groups (e.g., 2-furanyl or 4-fluorophenyl) is essential. These groups are perfectly compatible with the steric bulk of the receptor's hydrophobic pocket, driving high-affinity interactions with His278 and Trp246[1].
-
C6/C7 Positions: Halogenation (e.g., 6-bromo in Compound 1) establishes a baseline potency, but further di-arylation or methoxy substitutions can fine-tune the electronic distribution of the core[1].
-
C2 Position: A critical bottleneck for early quinazoline hits is poor aqueous solubility. The introduction of aminoalkyl chains containing hindered tertiary amines (e.g., aminopentylpiperidine) at the C2-position dramatically enhances solubility while maintaining, or even improving, antagonist activity[2][5].
Quantitative Performance Comparison
The following table summarizes the binding affinity ( Ki ) and functional antagonism ( IC50 ) of key analogs compared to the standard.
| Compound | Key Structural Modifications | A2AR Affinity ( Ki , nM) | Functional Antagonism ( IC50 , µM) | Primary Advantage / Limitation |
| ZM-241385 | Non-xanthine reference | 0.8 - 1.4 | ~0.05 | Exceptional potency; lacks deep hydrophobic engagement[2][6]. |
| Compound 1 | 6-bromo, C4-furan, C2-amine | 20 | N/A | Strong hydrophobic pocket engagement; poor solubility[1]. |
| Compound 5m | C6/C7 substituted, C2-tertiary amine | 5 | 6 | Highest affinity analog; significantly improved solubility[2][5]. |
| Compound 10d | C2-4-[(piperidin-1-yl)methyl]aniline | 15 | 5 | Optimal balance of affinity, functional antagonism, and solubility[5]. |
| Compound 9x | C2-aminopentylpiperidine | 21 | 9 | Maintained affinity with excellent pharmacokinetic profiling[5]. |
Data aggregated from in vitro radioligand/fluorescence polarization and cAMP accumulation assays[1][5][6].
Experimental Validation Protocols
To ensure scientific integrity and trustworthiness, the pharmacological profiles of these compounds must be validated through orthogonal, self-validating assay systems. Below are the step-by-step methodologies used to generate the comparative data.
Hit-to-lead experimental workflow for A2AR antagonists.
Protocol A: Fluorescence Polarization (FP) Assay for Receptor Affinity
Causality & Rationale: FP is utilized as a homogeneous, non-radioactive alternative to traditional radioligand binding. It relies on the principle that a small fluorescent tracer tumbles rapidly in solution (low polarization), but when bound to a massive membrane receptor, its tumbling slows (high polarization). A successful antagonist will competitively displace the tracer, causing a measurable drop in polarization[7].
-
Membrane Preparation: Harvest HEK-293 cells stably expressing human A2AR. Homogenize and isolate membranes via ultracentrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Tracer Incubation: Add a fluorescently labeled A2AR antagonist tracer (e.g., a BODIPY-conjugated xanthine) at a fixed concentration equivalent to its Kd .
-
Compound Addition: Dispense the 2-aminoquinazoline analogs (e.g., Compound 5m) in a 10-point concentration-response curve (10 pM to 10 µM) using an acoustic liquid handler to eliminate DMSO carryover artifacts.
-
Equilibration: Incubate the microplate in the dark at room temperature for 90 minutes to ensure thermodynamic binding equilibrium.
-
Detection & Validation: Read the plate on a multi-mode microplate reader equipped with polarization filters. A dose-dependent decrease in millipolarization (mP) units confirms competitive displacement. Calculate the Ki using the Cheng-Prusoff equation.
Protocol B: cAMP Accumulation Assay for Functional Antagonism
Causality & Rationale: Because A2AR is a Gs -coupled GPCR, receptor activation stimulates adenylyl cyclase, causing an intracellular spike in cAMP. A true functional antagonist must block an agonist-induced cAMP surge. This assay proves that the compound is not merely binding to the receptor, but actively preventing its conformational activation[1][5].
-
Cell Seeding: Seed CHO cells stably expressing hA2AR into 384-well microplates at a density of 5,000 cells/well.
-
Phosphodiesterase Inhibition: Pre-treat cells with 500 µM IBMX for 15 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring a stable, measurable signal.
-
Antagonist Pre-incubation: Add the test compounds (e.g., Compound 10d) at varying concentrations and incubate for 15 minutes to allow receptor occupancy.
-
Agonist Challenge: Stimulate the cells with an EC80 concentration of the selective A2AR agonist CGS21680 for 30 minutes.
-
Lysis and Detection: Lyse the cells and introduce a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent.
-
Validation: The TR-FRET signal is inversely proportional to the cAMP concentration. A restoration of the TR-FRET signal in the presence of the agonist confirms that the 2-aminoquinazoline has successfully blocked receptor activation. Calculate the IC50 from the dose-response curve.
Conclusion
The 2-aminoquinazoline scaffold represents a highly adaptable platform for drug development. While historical data highlights its efficacy as an ATP-competitive kinase inhibitor (e.g., Lck inhibitors for anti-inflammatory applications)[3], recent SAR campaigns have successfully repurposed the core into highly potent A2A receptor antagonists[1]. By strategically modifying the C2 position with bulky tertiary amines and the C4 position with aromatic rings, researchers can overcome historical solubility issues while achieving single-digit nanomolar affinity (e.g., Compound 5m, Ki = 5 nM), making them highly competitive alternatives to traditional non-xanthine antagonists like ZM-241385.
References
-
Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: MDPI Molecules (2024) URL:[Link]
-
Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity Source: Journal of Medicinal Chemistry - ACS Publications (2006) URL:[Link]
Sources
- 1. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists [mdpi.com]
- 2. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Validating the Inhibitory Effect of Quinazolines on Carbonic Anhydrase IX and XII: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and II) are ubiquitously expressed and maintain normal physiological pH, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic tumor microenvironments (TME)[1]. Driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, these tumor-associated isoforms drive extracellular acidification, promoting tumor survival, metastasis, and chemoresistance.
Historically, classic sulfonamides like Acetazolamide (AAZ) have been used as pan-CA inhibitors. However, their lack of selectivity leads to severe off-target toxicity by inhibiting hCA I and II. Recently, quinazoline derivatives have emerged as a superior class of non-classical inhibitors. By leveraging the structural rigidity of the quinazoline scaffold, these compounds achieve potent, low-nanomolar inhibition of hCA IX and XII while sparing off-target cytosolic isoforms[1][2].
Mechanism of CA IX/XII in tumor acidification and quinazoline-mediated inhibition.
Comparative Performance: Quinazolines vs. Standard Alternatives
To objectively evaluate the therapeutic potential of quinazolines, we must analyze their inhibition constants ( Ki ) and selectivity indices against the clinical standard, Acetazolamide (AAZ). The data below synthesizes recent structure-activity relationship (SAR) studies evaluating various quinazoline scaffolds, including Schiff bases and 3-hydroxy-1H-quinazoline-2,4-diones[1][2].
Quantitative Data Summary
| Inhibitor Class | Compound | hCA I ( Ki , nM) | hCA II ( Ki , nM) | hCA IX ( Ki , nM) | hCA XII ( Ki , nM) | Selectivity (IX vs II) |
| Standard Sulfonamide | Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | 0.48 (Poor) |
| Quinazoline Schiff Base | Derivative 18 | 112.4 | 49.5 | 10.5 | 18.3 | 4.71 (Moderate) |
| Quinazoline Schiff Base | Derivative 3 | 87.6 | 10.8 | 52.1 | 5.4 | ~0.20 (Poor) |
| Quinazoline-2,4-dione | Compound 1 | >10000 | >10000 | 480.0 | 104.0 | Highly Selective |
| Quinazoline-2,4-dione | Compound 25 | >10000 | >10000 | 7.0 | 8.9 | Highly Selective |
SAR & Causality Insights
Why do specific quinazolines drastically outperform classic sulfonamides in selectivity? The underlying causality lies in the spatial constraints of the enzyme active sites. The active site clefts of cytosolic hCA I and II are significantly narrower than those of the tumor-associated hCA IX and XII.
When quinazoline scaffolds are functionalized with bulky or flexible tail substitutions (e.g., the 6-(3-carboxypropanoyl)amino chain in Compound 25), steric hindrance prevents the molecule from entering the narrow hCA I/II pockets[2]. Conversely, the wider active sites of hCA IX and XII easily accommodate these "tail-approach" inhibitors, allowing the core functional groups (like the 3-hydroxy and carbonyl functions) to coordinate tightly with the catalytic zinc ion ( Zn2+ )[2].
Experimental Validation: Stopped-Flow CO2 Hydration Assay
To ensure trustworthiness in drug development, Ki values must be derived from a self-validating experimental system. While colorimetric esterase assays (using 4-nitrophenyl acetate) are widely used due to their simplicity, they measure a surrogate activity that is prone to artifacts and does not reflect the enzyme's true physiological function[3].
The authoritative gold standard for validating CA inhibitors is the Stopped-Flow Spectrophotometric CO2 Hydration Assay . This method directly captures the rapid pre-steady-state kinetics of CO2 conversion, providing highly accurate Michaelis-Menten parameters[3][4].
Stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.
Step-by-Step Methodology & Causal Logic
1. Reagent Preparation (The Out-of-Equilibrium System)
-
Action: Prepare Syringe A with the recombinant target enzyme (hCA IX or XII), 10–20 mM HEPES buffer (pH 7.5), 0.1 M NaClO4 , and 0.2 mM Phenol Red indicator. Prepare Syringe B with CO2 -saturated deionized water.
-
Causality: HEPES is strictly chosen because it is a non-inhibitory buffer, whereas phosphate buffers can coordinate with the zinc ion and artificially inflate Ki values[4]. NaClO4 maintains constant ionic strength without inhibiting the enzyme[4]. Phenol Red is selected because its pKa perfectly overlaps with the target pH drop window (7.5 down to 6.5) as CO2 hydrates into HCO3− and H+ [4][5].
2. Temperature Regulation and Optical Calibration
-
Action: Equilibrate the stopped-flow system, syringes, and mixing chamber to 0–10 °C. Apply an anti-fog agent to the external optical cuvette windows.
-
Causality: The uncatalyzed hydration of CO2 is highly rapid at room temperature. Chilling the system to ~0 °C significantly retards this baseline uncatalyzed rate, widening the temporal window to accurately measure the enzyme-catalyzed initial rate[3][5]. The anti-fog agent is critical; without it, condensation forms on the chilled cuvette, causing severe optical scattering and rendering absorbance data unusable[3].
3. Rapid Mixing and Data Acquisition
-
Action: Pneumatically drive equal volumes from Syringe A and B into the mixing chamber. Monitor the absorbance at 557 nm (the maximum absorbance for Phenol Red) over a 10–100 second period[4].
-
Causality: Manual mixing takes 1-2 seconds, during which the hydration reaction would already be complete. Stopped-flow mixing occurs in milliseconds, allowing the capture of the true initial velocity ( V0 ) before the accumulation of products ( HCO3− and H+ ) induces product inhibition or drives the reverse reaction[4][5].
4. Kinetic Analysis and Ki Determination
-
Action: Measure the initial reaction rates at varying concentrations of the quinazoline inhibitor (incubated with the enzyme for 10-15 minutes prior to mixing). Fit the data using the Morrison equation for tight-binding inhibitors.
-
Causality: Because optimal quinazolines exhibit Ki values in the low nanomolar range (e.g., 5–10 nM) which is close to the enzyme concentration used in the assay, standard Michaelis-Menten assumptions (which assume inhibitor concentration is vastly greater than enzyme concentration) fail. Using tight-binding kinetic models prevents the underestimation of the quinazoline's true potency.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of novel 2-aminoquinazolin-4-(3H)-one derivatives against SARS-CoV-2
Title: In Vitro Evaluation of Novel 2-Aminoquinazolin-4-(3H)-one Derivatives Against SARS-CoV-2: A Comparative Technical Guide
Executive Summary
The persistent evolution of SARS-CoV-2 variants necessitates the development of novel antiviral therapeutics that target distinct stages of the viral life cycle. While standard-of-care antivirals like Remdesivir and Molnupiravir primarily target the viral RNA-dependent RNA polymerase (RdRp) post-entry[1], novel 2-aminoquinazolin-4-(3H)-one derivatives have emerged as highly potent viral entry inhibitors[2]. This guide provides an objective, data-driven comparison of these novel derivatives against existing alternatives, detailing their in vitro efficacy, pharmacokinetic optimization, and the self-validating experimental protocols required for their rigorous evaluation.
Mechanistic Rationale: Targeting Viral Entry vs. Viral Replication
Standard nucleoside analogs (e.g., Remdesivir, Molnupiravir) inhibit SARS-CoV-2 by causing premature termination of viral RNA transcription or inducing lethal mutagenesis[1]. However, blocking the virus at the replication stage means the host cell has already been compromised by viral entry and uncoating.
Conversely, 2-aminoquinazolin-4-(3H)-one derivatives act as entry inhibitors[2]. By preventing the initial fusion and internalization of the virion, these compounds protect the host cell from cytopathic effects and reduce the viral load before intracellular hijacking occurs. Causality of Target Selection: This mechanism offers a strategic advantage, particularly when considered for combination therapy with RdRp or Mpro inhibitors (like Nirmatrelvir), as targeting orthogonal pathways minimizes the likelihood of viral resistance[3].
Mechanistic comparison: 2-Aminoquinazolin-4(3H)-one entry inhibitors vs. RdRp inhibitors in SARS-CoV-2.
Comparative In Vitro Efficacy and Pharmacokinetic Profiling
Initial phenotypic screening of the 2-aminoquinazolin-4-(3H)-one scaffold identified Compound 1 as a potent inhibitor with an IC50 of 0.23 μM and no observable cytotoxicity (CC50 > 25 μM)[2]. Other early derivatives, such as Compound 9g and Compound 11e , also demonstrated potent anti-SARS-CoV-2 activities (IC50 < 0.25 μM)[4].
However, early hits often suffer from poor in vivo exposure. Subsequent structural optimization—specifically N-acetylation to form Compound 2b —was driven by the need to improve the pharmacokinetic profile[2]. Causality of Structural Modification: The N-acetylation strategically increased the ClogP, reducing rapid metabolic clearance and improving the Area Under the Curve (AUC24h = 41.57 μg∙h/mL) and microsomal stability, without increasing hERG channel liability[2].
Table 1: In Vitro Efficacy and Pharmacokinetic Comparison
| Compound / Drug | Mechanism of Action | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Key Pharmacokinetic Trait |
| Compound 1 | Entry Inhibitor | 0.23 | > 25 | > 108 | Low AUC and Cmax[2] |
| Compound 9g | Entry Inhibitor | < 0.25 | > 25 | > 100 | Initial Hit Scaffold[4] |
| Compound 2b | Entry Inhibitor | Potent | > 25 | High | High Exposure (AUC: 41.57 μg∙h/mL)[2] |
| Remdesivir | RdRp Inhibitor | ~0.77 - 1.5 | > 100 | > 100 | Intravenous administration only[1] |
| Molnupiravir | RdRp Inhibitor | ~1.43 - 3.0 | > 50 | > 35 | Oral, but mutagenic risks[1] |
(Note: IC50 values for Remdesivir and Molnupiravir can vary based on the specific Vero E6 assay conditions, such as the presence of P-glycoprotein efflux inhibitors[1].)
Self-Validating Experimental Protocols
To ensure high-fidelity data, the in vitro evaluation of these derivatives relies on self-validating assay systems. The inclusion of strict controls and statistical validation ensures that the observed antiviral effects are a true result of target engagement rather than assay drift or compound toxicity.
Protocol A: Phenotypic Screening via High-Content Immunofluorescence Assay (IFA)
This protocol quantifies the inhibition of viral entry by measuring the expression of the SARS-CoV-2 Nucleocapsid (N) protein.
-
Cell Seeding: Seed Vero E6 cells in 384-well plates (1.2 × 10^4 cells/well) and incubate for 24 h at 37 °C.
-
Compound Pre-treatment: Treat cells with serial dilutions of 2-aminoquinazolin-4(3H)-one derivatives (e.g., 0.1 to 10 μM) or DMSO control for 1 h prior to infection.
-
Viral Infection: Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.0125[2].
-
Causality: A low MOI allows the assay to capture multiple viral replication cycles over 24 hours, amplifying the signal window and increasing the sensitivity to entry inhibitors that might be overwhelmed by a massive initial viral bolus.
-
-
Incubation & Fixation: Incubate for 24 h. Fix cells with 4% paraformaldehyde (PFA) and permeabilize with 0.1% Triton X-100.
-
Staining: Stain with an anti-SARS-CoV-2 N-protein primary antibody, followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with Hoechst 33342.
-
Imaging & Validation: Image using a high-content screening system.
-
Self-Validation Step: Calculate the Z'-factor using the mock-infected (0% infection) and vehicle-treated infected (100% infection) controls. A Z'-factor > 0.5 validates the assay's dynamic range and robustness, confirming the IC50 calculation is statistically sound.
-
Protocol B: Cytotoxicity Evaluation (MTS Assay)
Antiviral efficacy is meaningless if the compound simply kills the host cell. This protocol runs in parallel to Protocol A.
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and culture for 24 h.
-
Treatment: Treat with compounds at concentrations up to 50 μM in the absence of the virus.
-
Incubation: Incubate for 24 h under standard cell culture conditions.
-
Quantification: Add MTS reagent (CellTiter 96 AQueous One Solution) to each well. Incubate for 1-2 h and measure absorbance at 490 nm using a microplate reader.
-
Causality & Validation: Any reduction in viral nucleocapsid signal in the IFA could be a false positive caused by host cell death. The MTS assay establishes the CC50, allowing the calculation of the Selectivity Index (SI = CC50 / IC50)[2]. An SI > 100 (as seen with Compound 1 and 9g) validates a wide, safe therapeutic window[4].
-
Conclusion & Strategic Positioning
The in vitro evaluation of novel 2-aminoquinazolin-4-(3H)-one derivatives demonstrates their profound potential as SARS-CoV-2 entry inhibitors. Compared to standard RdRp inhibitors, these compounds intervene earlier in the viral life cycle, preventing host cell hijacking[2]. Furthermore, structural optimizations like N-acetylation (Compound 2b) have successfully bridged the gap between in vitro potency and in vivo pharmacokinetic viability, presenting a highly promising scaffold for next-generation, orally bioavailable COVID-19 therapeutics[2].
References
-
[Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties] Source: Pharmaceuticals (MDPI), July 2022; 15(7):831. URL:[Link]
-
[Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments] Source: Bioorganic & Medicinal Chemistry Letters, March 2021. URL:[Link]
-
[Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants] Source: bioRxiv / NIH, March 2023. URL:[Link]
Sources
Biological Evaluation of 2-Phenylquinazolin-4-yl Aminobenzoic Acids as Anticancer Agents: A Comparative Guide
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, the quinazoline scaffold is universally recognized as a "privileged structure" due to its exceptional geometric compatibility with various kinase and protein binding pockets (1)[1]. Among the most promising recent developments are 2-phenylquinazolin-4-yl aminobenzoic acids (2-PQAA) and their structural derivatives.
As a Senior Application Scientist, I evaluate these compounds not just by their end-point efficacy, but by the physical causality of their design. The lipophilic 2-phenylquinazoline core anchors the molecule within hydrophobic protein domains, while the aminobenzoic acid moiety provides critical hydrogen-bond donors and acceptors. Recent biological evaluations confirm that these specific derivatives act as potent inhibitors of tubulin polymerization by competitively binding to the colchicine binding site on β -tubulin (2)[2]. This mechanism disrupts microtubule dynamics, preventing mitotic spindle formation and driving the cell into G2/M phase arrest and subsequent apoptosis[2]. Furthermore, structural analogs have demonstrated dual-action potential by simultaneously inhibiting receptor tyrosine kinases like EGFR (3)[3].
Mechanistic pathway of 2-PQAA derivatives inducing apoptosis via tubulin inhibition.
Comparative Efficacy: 2-PQAA vs. Standard Therapeutics
To objectively baseline the performance of 2-PQAA derivatives, we must compare their in vitro cytotoxicity against established clinical standards. Colchicine serves as the benchmark for tubulin inhibition, while Gefitinib serves as the benchmark for quinazoline-based EGFR inhibition.
The data below synthesizes the performance of optimized 2-phenylquinazoline derivatives across three distinct solid tumor cell lines. The 2-PQAA class demonstrates a highly competitive pharmacological profile, achieving sub-micromolar efficacy that rivals colchicine without the associated systemic toxicity limitations[2],[1].
| Compound Class | MCF-7 (Breast) IC₅₀ | A549 (Lung) IC₅₀ | HCT-116 (Colon) IC₅₀ | Primary Target |
| 2-PQAA (Lead Derivative) | 0.85 ± 0.12 µM | 1.24 ± 0.15 µM | 0.92 ± 0.08 µM | Tubulin / EGFR |
| Colchicine (Standard) | 0.78 ± 0.09 µM | 1.10 ± 0.11 µM | 0.88 ± 0.10 µM | Tubulin |
| Gefitinib (Standard) | 2.53 ± 0.21 µM | 0.04 ± 0.01 µM | 4.58 ± 0.32 µM | EGFR |
Self-Validating Experimental Protocols
A robust biological evaluation requires a multi-tiered workflow. We transition from generalized cellular viability to highly specific mechanistic target validation. The protocols below are designed not just as instructions, but as self-validating systems to ensure data integrity.
Step-by-step biological evaluation workflow for 2-PQAA anticancer agents.
In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, it provides a direct, quantifiable proxy for cell viability and proliferation inhibition.
Step-by-Step Methodology:
-
Seeding: Seed MCF-7, A549, and HCT-116 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Aspirate media and apply 2-PQAA derivatives at varying concentrations (0.1 µM to 100 µM) dissolved in fresh media. Incubate for 48 h.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Self-Validation Checkpoint: Include a 0.1% DMSO vehicle control well. The assay is mathematically valid only if the vehicle control maintains >95% viability compared to untreated media controls. This rules out solvent-induced cytotoxicity and isolates the compound's true effect.
Tubulin Polymerization Inhibition Assay
Causality: While MTT proves the compound kills cancer cells, it does not prove how. This cell-free assay validates that the observed cytotoxicity is mechanistically linked to microtubule destabilization by measuring the intrinsic fluorescence enhancement that occurs when tubulin monomers polymerize into microtubules.
Step-by-Step Methodology:
-
Preparation: Reconstitute highly purified (>99%) porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Pre-incubation: In a 96-well half-area plate pre-chilled to 4°C, mix the tubulin solution with 5 µM of 2-PQAA, Colchicine (positive control), or vehicle.
-
Initiation: Transfer the plate to a microplate reader pre-warmed to 37°C. The temperature shift initiates polymerization.
-
Kinetic Monitoring: Continuously monitor polymerization by measuring fluorescence (Excitation: 340 nm, Emission: 410 nm) every minute for 60 minutes.
-
Analysis: Calculate the Vmax of the polymerization curve. A lower Vmax compared to the vehicle indicates inhibition.
Self-Validation Checkpoint: Monitor baseline fluorescence at 4°C for 10 minutes prior to the 37°C shift. A perfectly flat baseline validates that no spontaneous polymerization occurred, confirming that the subsequent Vmax strictly represents temperature-induced assembly.
Cell Cycle Analysis via Flow Cytometry
Causality: Tubulin inhibitors characteristically arrest cells in the G2/M phase because chromosomes cannot segregate without a functional mitotic spindle. Propidium Iodide (PI) intercalates into DNA, allowing us to quantify cellular DNA content and precisely map the cell cycle distribution.
Step-by-Step Methodology:
-
Treatment: Treat logarithmic-phase cancer cells with 2-PQAA at 1× and 2× IC₅₀ concentrations for 24 h.
-
Harvesting: Trypsinize cells, wash twice with cold PBS, and fix slowly by adding dropwise to 70% cold ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature to ensure complete RNA digestion and DNA staining.
-
Acquisition: Analyze the DNA content using a flow cytometer, capturing a minimum of 10,000 single-cell events per sample.
Self-Validation Checkpoint: The inclusion of the RNase A digestion step is critical. The system validates itself when the Sub-G1 peak (representing fragmented apoptotic bodies) inversely correlates with the G2/M peak across a concentration gradient, confirming a dose-dependent mechanistic arrest rather than random necrosis.
Conclusion
The biological evaluation of 2-phenylquinazolin-4-yl aminobenzoic acids reveals a highly potent class of anticancer agents. By objectively comparing their efficacy to standard therapeutics and utilizing self-validating experimental workflows, researchers can confidently map their dual-action capabilities. The rigorous combination of cytotoxicity screening, target-specific tubulin assays, and flow cytometric profiling provides a comprehensive, trustworthy framework for advancing these privileged scaffolds through the preclinical drug development pipeline.
References
- Source: thieme-connect.
- Source: arabjchem.
- Source: mdpi.
Sources
Safety Operating Guide
2-Aminoquinazoline-6-carboxylic acid proper disposal procedures
As a Senior Application Scientist overseeing drug discovery workflows and laboratory safety, I approach chemical management not merely as a regulatory requirement, but as an integral part of experimental integrity. 2-Aminoquinazoline-6-carboxylic acid (CAS: 2138080-46-1) is a highly valuable building block in medicinal chemistry, frequently utilized for its privileged nitrogen-containing heterocyclic core which exhibits diverse biopharmaceutical activities, including potential applications in oncology and hepatotoxicity mitigation [1].
However, the very structural features that make quinazoline derivatives biologically active also dictate strict handling and disposal protocols. Improper disposal can lead to severe aquatic toxicity and regulatory violations under EPA standards. This guide provides a self-validating, step-by-step operational framework for the safe disposal of 2-Aminoquinazoline-6-carboxylic acid, ensuring both environmental protection and laboratory compliance.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The quinazoline core is a fused bicyclic system (benzene and pyrimidine rings), while the carboxylic acid moiety at the 6-position introduces pH-dependent solubility.
Causality in Handling: The presence of both a basic amino group and an acidic carboxylic acid means this molecule can exist as a zwitterion. In organic solvents, it remains largely unionized, but in aqueous waste streams, its solubility and reactivity fluctuate with pH. Furthermore, quinazoline derivatives are notoriously persistent in aquatic environments and can act as DNA intercalators or enzyme inhibitors [2]. Therefore, no trace of this compound can be permitted in standard municipal wastewater systems.
Quantitative Data Summary
| Property | Value / Specification | Operational Implication |
| Chemical Name | 2-Aminoquinazoline-6-carboxylic acid | Requires specific hazardous waste labeling; no abbreviations permitted [3]. |
| CAS Number | 2138080-46-1 | Primary identifier for EPA/RCRA waste profiling. |
| Molecular Formula | C₉H₇N₃O₂ | Nitrogen-rich; requires high-temperature incineration to prevent NOx emissions. |
| Molecular Weight | 189.17 g/mol | Used to calculate molarity in waste streams for capacity planning. |
| Storage Conditions | Sealed, dry, 2-8°C | Degraded or expired stock must be disposed of in its original sealed vial. |
| Hazard Classification | Aquatic Toxicity, Irritant | Mandates secondary containment and strict segregation from municipal trash [4]. |
Waste Segregation & Containment Logic
The disposal of 2-Aminoquinazoline-6-carboxylic acid must follow a strict logical pathway. Mixing this compound with incompatible waste (such as strong oxidizers) can lead to exothermic reactions or the release of toxic nitrogen oxide gases.
Logical workflow for 2-Aminoquinazoline-6-carboxylic acid waste management.
Step-by-Step Disposal Methodology (Self-Validating Protocols)
Every procedure in a high-functioning laboratory must be self-validating. You should not merely assume a container is clean or a waste stream is safe; the protocol itself must generate proof of safety.
Protocol A: Disposal of Solid Waste & Primary Containers
Applies to: Expired stock, residual powder, contaminated weighing paper, and empty reagent vials.
-
PPE Verification: Don chemical-resistant nitrile gloves, a fastened lab coat, and safety goggles. Validation: Perform a visual inspection of gloves for micro-tears before handling the powder.
-
Collection: Transfer all solid waste (including contaminated pipette tips and weighing boats) into a designated, puncture-resistant solid hazardous waste container lined with a compatible polymer bag.
-
Decontamination of Empty Vials (Triple-Rinse Method):
-
Rinse the original vial three times with a suitable organic solvent (e.g., ethanol or acetone) to dissolve residual 2-Aminoquinazoline-6-carboxylic acid.
-
Transfer the rinsate to the designated liquid organic waste container.
-
Self-Validation Step: Spot a micro-drop of the final (third) rinsate onto a silica TLC plate and examine it under a UV lamp (254 nm). The absence of a UV-active spot (the quinazoline chromophore) validates that the vial is fully decontaminated and can be disposed of as standard glass waste.
-
Protocol B: Disposal of Liquid Waste Streams
Applies to: Reaction mother liquors, chromatography fractions, and assay buffers containing the compound.
-
Segregation: Ensure the liquid waste container is explicitly designated for "Halogen-Free Organic Solvents" (if dissolved in DMSO, Methanol, etc.) or "Aqueous Waste" (if in biological buffers). Do not mix organic and aqueous streams, as this complicates TSDF incineration processes.
-
Neutralization (Aqueous Streams Only): If the compound is in an acidic or basic aqueous solution, slowly neutralize it in a fume hood.
-
Self-Validation Step: Use a calibrated pH meter to confirm the solution rests between pH 6.5 and 7.5. A stable reading for 60 seconds validates that no residual unreacted acid/base remains, preventing dangerous pressure buildup from secondary reactions in the sealed waste carboy.
-
-
Secondary Containment: Place the primary liquid waste carboy inside a secondary containment bin capable of holding 110% of the primary container's volume. Validation: Visually inspect the secondary bin weekly to ensure it is completely dry, confirming the integrity of the primary vessel [5].
EPA Compliance & Logistical Planning
To maintain regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA), the logistical management of the collected waste must be rigorously documented [6].
-
Satellite Accumulation Area (SAA) Rules: Store the waste containers near the point of generation (inside the lab). The volume must never exceed 55 gallons of non-acute hazardous waste.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.
-
Required text: "HAZARDOUS WASTE".
-
Contents: "2-Aminoquinazoline-6-carboxylic acid, [Solvent Name]". Never use chemical formulas (e.g., C9H7N3O2) or abbreviations on waste labels , as emergency responders cannot rapidly decode them [3].
-
-
Time Limits: Once a waste container reaches 90% capacity, it must be dated. Under EPA regulations, a full container must be moved from the SAA to a Central Accumulation Area within 72 hours, pending pickup by a certified Treatment, Storage, and Disposal Facility (TSDF) [5].
By adhering to these causally driven, self-validating protocols, your laboratory ensures that the handling of 2-Aminoquinazoline-6-carboxylic acid remains a controlled, safe, and environmentally responsible process.
References
-
A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. MDPI / International Journal of Molecular Sciences. Available at: [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). Available at: [Link]
A Senior Application Scientist's Guide to Handling 2-Aminoquinazoline-6-carboxylic Acid: Essential Safety and Operational Protocols
This document provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of 2-Aminoquinazoline-6-carboxylic acid (CAS No. 2138080-46-1).[1] As a heterocyclic compound incorporating both an aromatic amine and a carboxylic acid functional group, this molecule requires diligent safety practices to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and maintain experimental integrity.
Hazard Assessment: Understanding the Compound
A closely related compound, Quinazoline-6-carboxylic acid, is classified under GHS with the following hazards:
Furthermore, aromatic amines as a class of compounds warrant careful handling to avoid skin contact or inhalation.[4] Given these data, it is imperative to treat 2-Aminoquinazoline-6-carboxylic acid as a hazardous substance, assuming it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical. The selection of each component is based on the compound's potential hazards.[7]
| Equipment | Specification | Rationale & Justification |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[6][8] | Primary Defense: Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation as indicated by analogue data.[2][3] |
| Hand Protection | Chemical-resistant nitrile gloves. | Dermal Barrier: Prevents direct skin contact, mitigating the risk of skin irritation.[8] Aromatic amines can be absorbed through the skin, making an intact glove barrier crucial.[4] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Contamination Prevention: Protects skin and personal clothing from spills and contamination.[7] |
| Respiratory Protection | Required when handling large quantities or when adequate ventilation is not available. | Inhalation Hazard Mitigation: Although typically handled in a fume hood, a respirator protects against inhaling fine dust particles, which can cause respiratory tract irritation.[8][9] |
Operational Plan: Safe Handling Protocol
Handling 2-Aminoquinazoline-6-carboxylic acid, which is typically a solid powder, requires a methodical approach to prevent aerosolization and contamination. All handling of the solid compound should occur within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent).
-
Don PPE: Correctly don all required PPE as outlined in the table above and the workflow diagram below.
-
Equilibration: Allow the container of 2-Aminoquinazoline-6-carboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.
-
Transfer & Solubilization: Transfer the weighed solid into the appropriate vessel. If preparing a solution, add the solvent slowly to avoid splashing.
-
Post-Handling: Tightly seal the main container and store it according to recommendations (Sealed in dry, 2-8°C).[1]
-
Decontamination: Wipe down the spatula, weigh boat (if reusable), and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[11][12]
Workflow for PPE Application
Caption: PPE Donning and Doffing Sequence.
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[13]
Protocol 1: Personnel Exposure
-
Skin Contact:
-
Immediately go to the nearest safety shower or sink.[14]
-
Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[13][14]
-
After flushing, gently wash the area with soap and warm water.
-
Seek immediate medical attention. Provide the material's name to the medical personnel.
-
-
Eye Contact:
Protocol 2: Minor Chemical Spill ( < 1 Liter in a Fume Hood)
-
Alert Personnel: Alert others in the immediate area of the spill.[4]
-
Assess the Spill: Ensure the spill is small, contained within the fume hood, and does not pose an immediate fire or respiratory hazard.
-
Containment: If the spill is a liquid, contain it using spill pillows or an inert absorbent material like vermiculite or sand, working from the outside in.[4][14] Do not use combustible materials like paper towels to absorb the initial spill.
-
Absorption: Sprinkle absorbent material over the entire spill.[4]
-
Collection: Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., broken glass) into a compatible, heavy-duty plastic bag or a designated hazardous waste container.[13][14]
-
Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Seal the bag/container, label it clearly as "Hazardous Waste: 2-Aminoquinazoline-6-carboxylic acid Spill Debris," and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[14][15]
Emergency Response Decision Workflow
Caption: Emergency Response Decision Tree.
Disposal Plan
Chemical waste must be managed to ensure safety and regulatory compliance. Do not dispose of 2-Aminoquinazoline-6-carboxylic acid or its solutions down the drain.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate all waste containing 2-Aminoquinazoline-6-carboxylic acid from other chemical waste streams to prevent unintended reactions.[15]
-
Contaminated Solids: Place all contaminated disposable materials, including gloves, weigh boats, and absorbent pads from spill cleanups, into a clearly labeled hazardous waste container.[15]
-
Aqueous/Organic Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("2-Aminoquinazoline-6-carboxylic acid"), and any associated hazards (e.g., Irritant).
-
Collection: Arrange for the collection of all hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[15]
References
-
CHEMICAL SPILL PROCEDURES . Environmental Health and Safety, University of South Carolina. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . A&B Process Systems. [Link]
-
Quinazoline-6-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]
-
Chemical Spill Procedures . Office of Environmental Health and Safety, Princeton University. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . Grup Barcelonesa. [Link]
-
Personal Protective Equipment: Chemical Handling . Good Day's Work. [Link]
-
SAFETY DATA SHEET . Greenbook. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
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Chemical Spill Response Procedure . University of Manitoba. [Link]
-
Emergency response / spill control . Health and Safety Executive (HSE). [Link]
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- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
